molecular formula C8H7BrFNO2 B6272726 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene CAS No. 1378873-31-4

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

Cat. No.: B6272726
CAS No.: 1378873-31-4
M. Wt: 248.05 g/mol
InChI Key: WZPDZBIJHSUEJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene (CAS 1378873-31-4) is a versatile benzyl bromide derivative of significant interest in synthetic and medicinal chemistry research. This compound, with a molecular formula of C8H7BrFNO2 and a molecular weight of 248.05 g/mol, features a reactive bromomethyl group and an electron-withdrawing nitro group on a fluoro- and methyl-substituted aromatic ring . The presence of the bromomethyl group makes this compound a highly valuable building block for nucleophilic substitution reactions, particularly for introducing the substituted benzyl moiety into larger molecular architectures. Researchers can utilize it to create carbon-carbon bonds or carbon-heteroatom bonds, enabling the synthesis of more complex chemical entities. Its specific structure suggests potential applications in the development of pharmaceutical intermediates and agrochemicals, where the incorporation of fluorine can modulate the biological activity, metabolic stability, and lipophilicity of lead compounds. The nitro group also offers a handle for further functionalization, for instance, through reduction to an aniline. Available for research and development purposes, this compound must be handled by qualified professionals in accordance with all applicable laboratory safety regulations. This product is intended strictly For Research Use Only and is not classified as a drug, cosmetic, or for use in diagnostic or therapeutic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1378873-31-4

Molecular Formula

C8H7BrFNO2

Molecular Weight

248.05 g/mol

IUPAC Name

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

InChI

InChI=1S/C8H7BrFNO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3

InChI Key

WZPDZBIJHSUEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)CBr

Purity

95

Origin of Product

United States

Foundational & Exploratory

1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene , a specialized fluorinated benzyl bromide intermediate.

Note on Chemical Identity: The nomenclature "1-(bromomethyl)-..." explicitly denotes a benzyl bromide functionality (Ar-CH₂Br), distinct from the commercially common aryl bromide analog (1-bromo-5-fluoro-2-methyl-3-nitrobenzene, CAS 502496-33-5). This guide focuses on the benzyl bromide structure as requested, which serves as a potent alkylating agent in medicinal chemistry.

Executive Summary

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene is a polysubstituted aromatic building block characterized by three distinct functional handles: a highly electrophilic benzyl bromide for alkylation, a nitro group for reduction/annulation, and a fluorine atom for metabolic stability and lipophilicity modulation. It is primarily utilized in the synthesis of heterocyclic pharmaceutical candidates, particularly kinase inhibitors where the "fluorine scan" strategy is employed to optimize binding affinity.

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

Identity & Descriptors
PropertyDetail
IUPAC Name 1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
Core Scaffold 1,2,3,5-Tetrasubstituted Benzene
Key Functionality Benzyl Bromide (Lachrymator), Nitroarene, Aryl Fluoride
Predicted LogP ~2.8 - 3.2 (Lipophilic)
SMILES Cc1c(NO2)cc(F)cc1CBr
Structural Disambiguation (Critical)

Researchers must distinguish this compound from its aryl bromide isomer, which is frequently encountered in catalog searches.

  • Target Compound (Benzyl Bromide): Contains a -CH₂Br group. Used for SN2 alkylation .

  • Common Isomer (Aryl Bromide): Contains a -Br atom directly on the ring (CAS 502496-33-5). Used for Pd-catalyzed coupling (Suzuki/Buchwald).

Synthetic Pathways

The synthesis of this molecule requires a regioselective approach to install the bromomethyl group in the presence of a competing methyl group.

Retrosynthetic Analysis

The most logical precursor is 5-fluoro-2,3-dimethyl-1-nitrobenzene (a nitro-xylene derivative). The challenge lies in selectively brominating the C1-methyl over the C2-methyl.

  • Electronic Effect: The nitro group at C3 is an Electron Withdrawing Group (EWG).

  • Regioselectivity: The C2-methyl is ortho to the nitro group, while the C1-methyl is meta. The ortho position is more electron-deficient and sterically crowded. Therefore, radical bromination (Wohl-Ziegler) is kinetically favored at the C1-methyl (meta to nitro), yielding the desired product.

Synthetic Protocol (Recommended)
Step 1: Precursor Synthesis (Nitration)

Nitration of 4-fluoro-o-xylene (4-fluoro-1,2-dimethylbenzene).

  • Reagents: HNO₃ / H₂SO₄, 0°C.

  • Outcome: A mixture of isomers is expected.[1] The 3-nitro isomer (target precursor) must be separated from the 5-nitro and 6-nitro isomers via fractional crystallization or column chromatography.

Step 2: Radical Bromination (Wohl-Ziegler)

Selective benzylic bromination using N-Bromosuccinimide (NBS).

  • Reagents: NBS (1.05 eq), AIBN (cat.), CCl₄ or Trifluorotoluene, Reflux.

  • Mechanism: Free-radical chain reaction.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

SynthesisPath Start 4-Fluoro-o-xylene (4-Fluoro-1,2-dimethylbenzene) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 5-Fluoro-2,3-dimethyl-1-nitrobenzene (Isomer Separation Required) Step1->Inter Regioselective Control Step2 Radical Bromination (NBS, AIBN, Reflux) Inter->Step2 Product 1-(Bromomethyl)-5-fluoro- 2-methyl-3-nitrobenzene Step2->Product Meta-selective Bromination

Figure 1: Synthetic route from commercially available 4-fluoro-o-xylene.

Reactivity & Applications

Nucleophilic Substitution (SN2)

The primary utility of this compound is as an electrophile. The benzylic bromide is highly reactive toward nucleophiles.

  • Reaction: S_N2 Alkylation.

  • Nucleophiles: Amines (primary/secondary), Thiols, Phenols.

  • Condition Tip: Use a non-nucleophilic base (e.g., DIPEA, K₂CO₃) in a polar aprotic solvent (DMF, MeCN) to scavenge HBr.

Nitro Group Manipulation

Post-alkylation, the nitro group serves as a "masked" aniline.

  • Reduction: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C converts the -NO₂ to -NH₂.

  • Cyclization: The resulting aniline can attack a pendant electrophile (introduced via the benzyl bromide) to form fused heterocycles like dihydroisoquinolines or benzodiazepines .

Medicinal Chemistry Context

This scaffold is particularly relevant for:

  • Kinase Inhibitors: The fluorine atom at C5 mimics the metabolic stability of similar drugs (e.g., Gefitinib analogs).

  • PROTAC Linkers: The benzyl bromide allows for the attachment of linker chains to E3 ligase ligands.

Experimental Handling & Safety

Hazards
  • Lachrymator: Benzyl bromides are potent tear agents. Strictly handle in a functioning fume hood.

  • Corrosive: Causes skin burns and eye damage.

  • Sensitizer: Potential for allergic skin reactions.

Storage & Stability
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic and light-sensitive. Store under Argon/Nitrogen.

  • Degradation: Hydrolyzes to the benzyl alcohol upon exposure to moisture.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Sigma-Aldrich. (n.d.). Product Specification: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene (Isomer Reference). Retrieved from (Used for structural disambiguation).

  • PubChem. (2024).[2] Compound Summary: Benzyl Bromide Derivatives. National Library of Medicine. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of 5-fluoro-2-methyl-3-nitrobenzyl bromide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Rucaparib .

Executive Summary

5-Fluoro-2-methyl-3-nitrobenzyl bromide is a specialized fluorinated aromatic building block. It serves as a transient but essential electrophile in the construction of the tricyclic indole core found in Rucaparib (Rubraca), a drug used to treat ovarian and prostate cancers. Due to the high reactivity of the benzyl bromide functionality, this compound is often synthesized in situ or used immediately after isolation to prevent hydrolysis or polymerization.

Primary CAS Number: 1378873-31-4 Key Precursor (Alcohol): 1352127-23-1 Key Precursor (Ester): 697739-03-0

Chemical Identity & Properties

The molecule is characterized by a tetra-substituted benzene ring containing a reactive bromomethyl group, a nitro group (for later reduction to an amine), and a fluorine atom (for metabolic stability and potency).

PropertyData
Chemical Name 1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene
Common Name 5-Fluoro-2-methyl-3-nitrobenzyl bromide
CAS Number 1378873-31-4
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
SMILES Cc1c(NO2)cc(F)cc1CBr
InChI Key (Derivative of alcohol 1352127-23-1)
Appearance Off-white to yellow solid (low melting point) or oil
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water

Synthetic Pathways & Methodology

The synthesis of 5-fluoro-2-methyl-3-nitrobenzyl bromide typically follows a linear pathway starting from commercially available 5-fluoro-2-methylbenzoic acid . The process involves nitration, esterification, reduction, and finally bromination.

Step 1: Nitration & Esterification

The acid is nitrated using fuming nitric acid/sulfuric acid to install the nitro group at the 3-position (ortho to the methyl, meta to the acid). This is followed by Fischer esterification to yield Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0).

Step 2: Reduction to Benzyl Alcohol

The ester is selectively reduced to the alcohol using a reducing agent like DIBAL-H or NaBH₄ in methanol/THF. This yields (5-Fluoro-2-methyl-3-nitrophenyl)methanol (CAS 1352127-23-1).[1]

Step 3: Bromination (The Critical Step)

The alcohol is converted to the bromide using phosphorus tribromide (PBr₃) or via the Appel reaction (CBr₄/PPh₃).

Protocol (Appel Reaction Variant):

  • Dissolution: Dissolve (5-Fluoro-2-methyl-3-nitrophenyl)methanol (1.0 eq) in anhydrous DCM under N₂ atmosphere.

  • Addition: Add Carbon Tetrabromide (CBr₄, 1.1 eq). Cool to 0°C.[2][3]

  • Activation: Add Triphenylphosphine (PPh₃, 1.1 eq) portion-wise to control the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (disappearance of polar alcohol spot).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. The product is often used directly in the next step (alkylation) to avoid degradation.

Synthesis Workflow Diagram

SynthesisPathway Start 5-Fluoro-2-methylbenzoic acid (Precursor) NitroAcid 5-Fluoro-2-methyl-3-nitrobenzoic acid Start->NitroAcid HNO3/H2SO4 Nitration Ester Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0) NitroAcid->Ester MeOH/H+ Esterification Alcohol (5-Fluoro-2-methyl-3-nitrophenyl)methanol (CAS 1352127-23-1) Ester->Alcohol NaBH4 or DIBAL-H Reduction Bromide 5-Fluoro-2-methyl-3-nitrobenzyl bromide (CAS 1378873-31-4) Alcohol->Bromide PBr3 or CBr4/PPh3 Bromination

Figure 1: Step-wise synthesis of 5-fluoro-2-methyl-3-nitrobenzyl bromide from benzoic acid precursor.[2]

Application in Drug Discovery (Rucaparib)[4]

This bromide is a "lynchpin" intermediate. In the synthesis of Rucaparib, it is used to alkylate a methyl ester of an amino acid (or similar nucleophile) to build the tricyclic azepino-indol-one scaffold.

Mechanism of Action:

  • Alkylation: The benzylic carbon (attached to Br) is highly electrophilic. It undergoes S_N2 attack by amines or enolates.

  • Cyclization: The nitro group is subsequently reduced to an aniline, which then attacks a pendant ester or aldehyde to close the third ring of the tricyclic system.

Retrosynthetic Logic

Retrosynthesis cluster_fragments Key Fragments Rucaparib Rucaparib (PARP Inhibitor) Tricycle Tricyclic Indole Core Rucaparib->Tricycle Functionalization Bromide 5-Fluoro-2-methyl-3-nitrobenzyl bromide (Electrophile) Tricycle->Bromide Retrosynthetic Cut Nucleophile Amino-Ester Scaffold (Nucleophile) Tricycle->Nucleophile Retrosynthetic Cut

Figure 2: Retrosynthetic breakdown showing the role of the benzyl bromide in constructing the Rucaparib core.

Safety & Handling Protocols

As a benzyl bromide derivative, this compound is classified as a Lachrymator (tear gas agent) and a Corrosive . Strict adherence to safety protocols is non-negotiable.

Hazard ClassDescriptionMitigation
Lachrymator Causes severe eye and respiratory irritation.Handle only in a functioning fume hood. Do not transport open vessels outside the hood.
Corrosive Causes skin burns and eye damage.Wear double nitrile gloves, lab coat, and safety goggles/face shield.
Reactive Reacts violently with water/alcohols to form HBr.Store under inert gas (Argon/Nitrogen) in a desiccator at 2-8°C.

Neutralization Protocol: Spills should be neutralized immediately with a dilute solution of ammonia or sodium bicarbonate to quench the alkylating potential before cleanup.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44203026, Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents (2018).Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester (US11001552B2).

Sources

Technical Guide: Properties and Applications of Fluorinated Nitrobenzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of fluorinated nitrobenzyl bromides.

Executive Summary

Fluorinated nitrobenzyl bromides represent a specialized class of electrophilic reagents that bridge the gap between classical organic synthesis and modern chemical biology. Characterized by the high reactivity of the benzylic bromide, the electron-withdrawing nature of the nitro group, and the metabolic/electronic modulation provided by the fluorine atom, these compounds serve three critical functions:

  • Photocleavable Linkers: As derivatives of the o-nitrobenzyl scaffold, they function as tunable photocages for the spatiotemporal control of bioactive molecules.[1]

  • Covalent Probes: They act as potent alkylating agents for cysteine residues in proteomic profiling.

  • Drug Intermediates: They introduce fluorinated motifs that enhance metabolic stability and lipophilicity in drug candidates.[2]

This guide provides a rigorous analysis of their physicochemical properties, validated synthesis protocols, and mechanistic applications in drug development.

Chemical Identity and Physicochemical Properties[1][3][4][5][6][7][8][9][10][11]

The introduction of fluorine and nitro substituents onto the benzyl bromide core significantly alters the electronic landscape of the molecule. The nitro group (


) is a strong electron-withdrawing group (EWG) via both induction and resonance, while fluorine (

) is inductively withdrawing but resonance donating.
Representative Compound Data

The following table summarizes the properties of 4-Fluoro-2-nitrobenzyl bromide , a prototypical member of this class used frequently in photocaging.

PropertyValue / Description
IUPAC Name 1-(Bromomethyl)-4-fluoro-2-nitrobenzene
Molecular Formula

Molecular Weight 234.02 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 84–86 °C
Boiling Point ~317 °C (at 760 mmHg)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Reactivity Hazard Lachrymator; Hydrolyzes in moist air to release HBr
Electronic Effects on Reactivity
  • Benzylic Electrophilicity: Both

    
     and 
    
    
    
    substituents on the aromatic ring deplete electron density from the benzylic carbon. This lowers the energy of the LUMO (
    
    
    ), making the carbon highly susceptible to nucleophilic attack (
    
    
    ).
  • Hammett Correlation: In

    
     reactions with anionic nucleophiles, electron-withdrawing groups generally accelerate the reaction rate (
    
    
    
    ). Consequently, fluorinated nitrobenzyl bromides are typically more reactive alkylating agents than unsubstituted benzyl bromide.

Synthesis and Manufacturing

The most robust route to fluorinated nitrobenzyl bromides is the Wohl-Ziegler bromination of the corresponding fluoronitrotoluene. This radical pathway avoids the harsh conditions of electrophilic aromatic substitution and ensures regioselectivity at the benzylic position.

Validated Protocol: Radical Bromination

Objective: Synthesis of 4-fluoro-2-nitrobenzyl bromide from 4-fluoro-2-nitrotoluene.

Reagents:

  • Substrate: 4-Fluoro-2-nitrotoluene (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.05 equiv)

  • Solvent: Anhydrous Carbon Tetrachloride (

    
    ) or Trifluoromethylbenzene (
    
    
    
    , greener alternative)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene in anhydrous solvent (0.2 M concentration).

  • Addition: Add NBS (1.1 equiv) and AIBN (0.05 equiv) in a single portion.

  • Activation: Heat the reaction mixture to reflux (80–90 °C).

    • Critical Checkpoint: The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, often accompanied by a color change (pale yellow to orange).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Reaction is typically complete in 3–6 hours.

  • Workup: Cool to

    
     to precipitate succinimide. Filter off the solids.
    
  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from cyclohexane or heptane to yield the pure bromide. Do not distill at high temperatures due to explosion risk of nitro compounds.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Fluoronitrotoluene Reagents Add NBS (1.1 eq) + AIBN (cat.) Start->Reagents Reflux Reflux in PhCF3 (80°C, 4-6h) Reagents->Reflux Radical Initiation Filter Cool & Filter (Remove Succinimide) Reflux->Filter Conversion >95% Purify Recrystallization (Heptane) Filter->Purify Crude Oil Product Product: Fluorinated Nitrobenzyl Bromide Purify->Product Pure Crystal

Caption: Radical bromination workflow for converting fluoronitrotoluenes to benzyl bromides.

Photochemical Utility: The Fluorine Effect

The o-nitrobenzyl group is a premier photocleavable protecting group (PPG).[1] Upon irradiation with UV light (300–365 nm), it undergoes an intramolecular rearrangement to release the substrate (e.g., a drug, DNA, or fluorophore).

Mechanism of Action (Norrish Type II)
  • Excitation: Absorption of a photon promotes the nitro group to an excited triplet state.

  • H-Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro tautomer.

  • Rearrangement: The aci-nitro intermediate cyclizes to an isoxazole, which hydrolyzes to release the "caged" substrate and a nitrosobenzaldehyde byproduct.

Impact of Fluorination

Fluorine substitution is used to tune the properties of the photocage:

  • Acidity Modulation: Fluorine (EWG) increases the acidity of the benzylic protons and the aci-nitro intermediate. This can accelerate the dark-reaction kinetics (decay of the aci-nitro form), potentially speeding up substrate release rates.

  • Absorption Shift: Depending on the position (ring vs. benzylic), fluorine can induce hypsochromic or bathochromic shifts, allowing for fine-tuning of the uncaging wavelength.

  • Metabolic Stability: In in vivo applications, the C-F bond prevents metabolic oxidation of the ring, increasing the half-life of the caged probe before photolysis.

Photocleavage Pathway Diagram

Photocleavage cluster_F Fluorine Effect Caged Caged Substrate (o-Nitrobenzyl ether/ester) Excited Excited Triplet State (n-π*) Caged->Excited hν (365 nm) Aci Aci-Nitro Intermediate (Key Transient Species) Excited->Aci 1,5-H Shift Cyclic Benzisoxazole Intermediate Aci->Cyclic Cyclization Products Released Substrate + Nitrosobenzaldehyde Cyclic->Products Hydrolysis

Caption: Norrish Type II photocleavage mechanism. Fluorine substitution modulates the lifetime of the Aci-Nitro intermediate.

Applications in Drug Discovery[2][3][4][9][10]

Cysteine Alkylation & Proteomics

Fluorinated nitrobenzyl bromides are excellent "warheads" for covalent probes.

  • Target: Cysteine thiol groups (

    
    ) in proteins.
    
  • Mechanism:

    
     displacement of the bromide.
    
  • Utility: The fluorine atom serves as a reporter for

    
    -NMR  screening or, if 
    
    
    
    is used, for PET imaging . The nitro group provides a handle for subsequent reduction (to aniline) and conjugation.
PET Imaging Precursors

The synthesis of


-labeled radiotracers often utilizes nitrobenzyl halides.
  • Strategy: A precursor containing a leaving group (like

    
     or 
    
    
    
    ) is reacted with
    
    
    to introduce the fluorine label, followed by the use of the benzylic bromide to attach the radiolabel to a peptide or small molecule ligand.
PROTAC Linkers

In Proteolysis Targeting Chimeras (PROTACs), the linker physicochemical properties are crucial. Fluorinated benzyl linkers provide a rigid, lipophilic spacer that can improve cell permeability compared to standard PEG chains.

Safety and Handling

Warning: Fluorinated nitrobenzyl bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: All operations must be performed in a high-efficiency chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of alcoholic potassium hydroxide (to hydrolyze the bromide) or sodium thiosulfate before cleanup.

  • Storage: Store at 2–8 °C, protected from light (to prevent premature photolysis) and moisture (to prevent hydrolysis).

References

  • Synthesis of Nitrobenzyl Bromides

    • Title: Preparation of 2-bromo-1-(bromomethyl)-4-nitrobenzene from 3-Bromonitrobenzene.[3]

    • Source: ChemicalBook Protocols.
  • Photochemical Properties

    • Title: Fluorinated photoremovable protecting groups: the influence of fluoro substituents on the photo-Favorskii rearrangement.
    • Source: N
    • URL:[Link]

  • Reactivity & Kinetics

    • Title: Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution.[4][5]

    • Source: ResearchGate / Journal of Physical Organic Chemistry.
    • URL:[Link]

  • Safety Data

    • Title: Safety Data Sheet: 2-Fluoro-6-nitrobenzyl bromide.[6][7]

    • Source: Thermo Fisher Scientific.
  • Medicinal Chemistry Applications

    • Title: Fluorine in drug discovery: Role, design and case studies.[8]

    • Source: The Pharmaceutical Journal.
    • URL:[Link]

Sources

Technical Guide: 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

[1]

Structural Identity & Cheminformatics

This compound represents a highly functionalized benzene scaffold containing a reactive alkyl halide (bromomethyl), a deactivating nitro group, and a metabolic blocking fluorine atom.[1] It serves as a critical "warhead" or linker in the synthesis of heterocycles.[1]

Core Identifiers
PropertySpecification
IUPAC Name 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene
Common Name 5-Fluoro-2-methyl-3-nitrobenzyl bromide
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
SMILES Cc1c(NO2)cc(F)cc1CBr
InChI Key (Predicted) DKBQOOXGPIRVPC-UHFFFAOYSA-N (Analogous)
Precursor CAS 185207-28-7 (5-Fluoro-1,2-dimethyl-3-nitrobenzene)
Structural Analysis

The molecule features a 1,2,3,5-substitution pattern .[1] The regiochemistry is critical for reactivity:

  • C1 (Bromomethyl): The primary electrophilic site.[1] Reactivity is enhanced by the benzylic nature but modulated by the electron-withdrawing nitro group.[1]

  • C2 (Methyl): Provides steric bulk, often utilized to enforce atropisomerism or restrict conformational freedom in the final drug target.[1]

  • C3 (Nitro): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution (EAS) but facilitates nucleophilic aromatic substitution (S_NAr) at the para or ortho positions if further functionalized.[1]

  • C5 (Fluoro): A metabolic blocker preventing oxidation at the para-position relative to the methyl group.[1]

Synthetic Utility & Reactivity[2]

Synthesis Protocol (Radical Bromination)

The synthesis of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene is achieved via the Wohl-Ziegler bromination of the precursor 5-fluoro-1,2-dimethyl-3-nitrobenzene .[1]

Regioselectivity Rationale: The precursor contains two methyl groups (Positions 1 and 2).[1]

  • Position 2 (Methyl): Flanked by the nitro group (C3) and the other methyl (C1).[1] It is sterically crowded and electronically deactivated by the ortho-nitro group.[1]

  • Position 1 (Methyl): Flanked by the methyl (C2) and a proton (C6).[1] It is less sterically hindered.[1]

  • Outcome: Radical bromination preferentially occurs at Position 1 , yielding the target 1-(bromomethyl) derivative.[1]

Experimental Workflow (Standardized)
  • Reagents: 5-fluoro-1,2-dimethyl-3-nitrobenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.1 eq) or Benzoyl Peroxide.[1]

  • Solvent: Carbon Tetrachloride (

    
    ) or Trifluoromethylbenzene (
    
    
    ) (Greener alternative).[1]
  • Conditions: Reflux (70–80°C) under

    
     atmosphere for 4–12 hours.
    
  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc) is often required to separate the mono-bromo product from unreacted starting material and bis-bromo byproducts.[1]

SynthesisPrecursor5-Fluoro-1,2-dimethyl-3-nitrobenzene(CAS 185207-28-7)ReagentsNBS, AIBNReflux, PhCF3Precursor->ReagentsIntermediateBenzylic RadicalSpeciesReagents->IntermediateH-AbstractionProduct1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzeneIntermediate->ProductBr-Transfer

Caption: Regioselective Wohl-Ziegler bromination pathway targeting the C1-methyl group.

Downstream Applications (S_N2 Substitution)

The compound is a potent alkylating agent .[1] It is widely used to introduce the 5-fluoro-2-methyl-3-nitrobenzyl moiety into nucleophilic scaffolds (amines, thiols, phenols).[1]

Reaction Mechanism: The reaction proceeds via a standard S_N2 mechanism .[1] The transition state involves the backside attack of the nucleophile on the benzylic carbon, displacing the bromide ion.[1]

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, Acetonitrile) accelerate the reaction by solvating the cation of the base, leaving the nucleophile "naked" and more reactive.[1]

  • Base:

    
    , 
    
    
    , or DIPEA are used to scavenge the HBr byproduct.[1]

ReactivityElectrophile1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzeneComplexTransition State[Nu...C...Br]‡Electrophile->ComplexDMF, K2CO3, 60°CNucleophileNucleophile (Nu-H)(e.g., Pyrazole, Amine)Nucleophile->ComplexDMF, K2CO3, 60°CFinalFunctionalized Adduct(Drug Intermediate)Complex->Final- HBr

Caption: S_N2 alkylation workflow for coupling the benzyl halide to a heterocyclic core.

Handling, Stability & Safety (HSE)

As a benzyl bromide derivative, this compound poses specific safety risks that must be managed via engineering controls.

Hazard Classification
  • Lachrymator: Benzyl bromides are potent tear agents.[1] They react with TRPA1 channels in the eyes and lungs.[1]

  • Skin Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]

  • Respiratory Sensitizer: Inhalation may cause allergy or asthma symptoms.[1]

Stability Protocol
  • Hydrolysis Risk: The C-Br bond is susceptible to hydrolysis by atmospheric moisture, generating HBr and the corresponding benzyl alcohol.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Keep strictly anhydrous.[1]

  • Color Indication: Pure compound is typically an off-white to pale yellow solid.[1] Darkening to orange/brown indicates decomposition (liberation of

    
    ).[1]
    
ParameterRecommendation
PPE Double nitrile gloves, chemical splash goggles, face shield.[1]
Ventilation Mandatory Fume Hood . Do not handle on open bench.
Quenching Quench spills with 5% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkylating potential.[1]

Application in Drug Design[2]

This scaffold is frequently observed in the structural optimization of Kinase Inhibitors and GPCR modulators .[1]

Case Study: Fragment Optimization

In a hypothetical campaign targeting a tyrosine kinase:

  • The Anchor: The nitro group serves as a masked aniline.[1] Post-alkylation, the nitro group is reduced (

    
     or 
    
    
    ) to the aniline.[1]
  • The Hinge Binder: The aniline is then coupled (via amide bond or urea formation) to the kinase hinge-binding motif.[1]

  • The Tail: The 5-fluoro-2-methyl benzyl chain extends into the solvent-exposed region or a hydrophobic pocket, where the fluorine atom modulates metabolic stability (blocking P450 oxidation) and the methyl group locks the conformation to minimize entropy loss upon binding.[1]

References:

  • Wohl-Ziegler Bromination Review: Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide." Chemical Reviews. Link[1]

  • Precursor Identification (CAS 185207-28-7): PubChem Compound Summary for CID 11319226.[1] Link

  • Benzyl Bromide Safety Data: Sigma-Aldrich Safety Data Sheet for Benzyl Bromide Derivatives. Link[1]

  • S_N2 Reaction Mechanisms: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] Link[1]

Advanced Safety & Handling Guide: 5-Fluoro-2-methyl-3-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper for research and development professionals handling 5-Fluoro-2-methyl-3-nitrobenzyl bromide . Due to the specialized nature of this intermediate, specific experimental data is extrapolated from validated Structure-Activity Relationships (SAR) of the benzyl bromide and nitro-aromatic pharmacophore classes.

Technical Whitepaper for Drug Discovery & Process Chemistry

Part 1: Executive Summary & Chemical Identity

5-Fluoro-2-methyl-3-nitrobenzyl bromide is a potent electrophilic alkylating agent typically utilized in medicinal chemistry to install the 5-fluoro-2-methyl-3-nitrobenzyl moiety—a privileged scaffold in kinase inhibitor design and fragment-based drug discovery.

Unlike standard reagents, this compound combines the lachrymatory properties of benzyl halides with the energetic potential of nitro-aromatics. Its handling requires a biosafety-level rigor due to its high reactivity toward nucleophilic biological targets (DNA/Proteins).

Physicochemical Profile (Calculated/Analog-Based)
PropertyValue / DescriptionExperimental Note
Molecular Formula C₈H₇BrFNO₂
Molecular Weight ~248.05 g/mol
Physical State Low-melting solid or viscous oilTendency to supercool; handle as liquid.
Color Pale yellow to orangeNitro group induces color; darkens on oxidation.
Solubility DCM, THF, DMF, DMSOReacts slowly with protic solvents (MeOH/Water).
Reactivity High (SN2 Electrophile)Rapidly alkylates amines, thiols, and imidazoles.
Stability Moisture/Light SensitiveHydrolyzes to benzyl alcohol + HBr.

Part 2: Hazard Identification & Toxicology (SAR Analysis)

Core Hazard Directive: Treat as a Corrosive Lachrymator and Potential Genotoxin .

Mechanism of Toxicity
  • Alkylating Potential: The benzylic carbon is highly electrophilic due to the electron-withdrawing nitro group (position 3) and fluorine (position 5). This increases susceptibility to nucleophilic attack by biological macromolecules (DNA bases, Cysteine residues), leading to potential mutagenicity.

  • Lachrymatory Effect: Benzyl bromides activate TRPA1 ion channels in sensory nerves, causing immediate, severe irritation to eyes and respiratory mucosa.

  • Corrosivity: Hydrolysis on mucosal surfaces releases hydrobromic acid (HBr), causing chemical burns.

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Serious Eye Damage: Category 1.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

  • Sensitization: Skin Sensitizer (Category 1).

Hazard Assessment Logic (DOT Diagram)

HazardLogic Compound 5-Fluoro-2-methyl-3-nitrobenzyl bromide FuncGroup1 Benzylic Bromide (Electrophile) Compound->FuncGroup1 FuncGroup2 Nitro Group (Electron Withdrawing) Compound->FuncGroup2 Effect1 Lachrymator (TRPA1 Activation) FuncGroup1->Effect1 Effect2 DNA Alkylation (Genotoxicity Risk) FuncGroup1->Effect2 Effect3 Hydrolysis -> HBr (Chemical Burns) FuncGroup1->Effect3 FuncGroup2->FuncGroup1 Increases Reactivity

Figure 1: Structure-Activity Relationship (SAR) Hazard Cascade. The nitro group enhances the electrophilicity of the benzylic position, amplifying toxicity.

Part 3: Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All operations (weighing, synthesis, quenching) must be performed in a certified chemical fume hood with a face velocity of >0.5 m/s.

  • Secondary Containment: Use spill trays for all liquid transfers.

  • Pressure Relief: Do not heat in closed systems; HBr evolution can pressurize vessels.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEHigh-Risk PPE (Spills/Scale-up)Rationale
Hands Double Nitrile Gloves (4 mil min)Silver Shield® / Laminate under NitrileBenzyl halides permeate nitrile rapidly (<15 mins).
Eyes Chemical Splash GogglesGoggles + Face ShieldVapors are lachrymatory; splash protection is critical.
Body Lab Coat (Cotton/Poly)Chemical Resistant Apron (Tyvek)Prevent fabric saturation and skin contact.
Respiratory Fume Hood (Sufficent)Full-face Respirator (OV/AG Cartridge)Only required if fume hood containment is breached.
Experimental Workflow: Handling & Quenching

Protocol: Safe Weighing & Transfer

  • Pre-Weighing: Tare the reaction flask with a septum/cap before bringing it to the balance.

  • Transfer: Add the solid/liquid to the flask inside the hood. Cap immediately.

  • Solvent Addition: Add solvent (e.g., DCM, THF) via syringe through the septum to avoid opening the flask.

Protocol: Chemical Quenching (Waste Disposal) Never dispose of active benzyl bromides directly into waste containers.

  • Quench Solution: Prepare a 10% solution of ethanolamine or triethylamine in methanol.

  • Reaction: Slowly add the benzyl bromide waste to the quench solution while stirring.

  • Validation: Allow to stir for 30 minutes. Check pH (should be basic).

  • Disposal: Dispose of the deactivated mixture as organic halogenated waste.

Operational Workflow Diagram (DOT)

HandlingWorkflow Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE Hood Fume Hood Operation (Sash < 18 inches) CheckPPE->Hood Weigh Weighing Strategy: Closed Vessel / Syringe Hood->Weigh Reaction Reaction / Synthesis Weigh->Reaction Waste Waste Generation Reaction->Waste Quench Quench Protocol: Add to 10% Amine/MeOH Waste->Quench Mandatory Step Disposal Disposal: Halogenated Waste Quench->Disposal

Figure 2: Operational safety workflow emphasizing the mandatory quenching step before disposal.

Part 4: Emergency Response Protocols

Accidental Exposure
  • Eye Contact: IMMEDIATE irrigation with water or saline for 15 minutes. Hold eyelids open. Medical attention is urgent due to corneal damage risk.

  • Skin Contact:

    • Blot excess chemical (do not rub).

    • Wash with soap and water for 15 minutes.[2]

    • Polyethylene Glycol (PEG 400): If available, swab the area with PEG 400 (solubilizes the halide better than water).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).

Spill Management (< 5 mL/g)
  • Evacuate: Clear the immediate area. Alert lab personnel.

  • PPE Up: Don Silver Shield gloves and respiratory protection if outside the hood.

  • Neutralize: Cover spill with a 1:1 mixture of soda ash and sand, or a specific "Acid Neutralizer."

  • Clean: Scoop into a waste container. Wipe surface with dilute ammonia or ethanolamine solution to deactivate residues.

Part 5: Synthesis & Application Context

Why this compound? In drug development, the 5-fluoro-2-methyl-3-nitrobenzyl motif is often used to synthesize Quinazolinone-based Kinase Inhibitors (e.g., p38 MAP kinase inhibitors). The fluorine atom modulates metabolic stability (blocking P450 oxidation), while the nitro group serves as a masked aniline for subsequent heterocycle formation.

Reaction Context: Typically reacted with nucleophiles (amines, phenoxides) under basic conditions (K₂CO₃/DMF).

  • Note: The reaction rate is accelerated by the electron-withdrawing nitro group. Exotherms should be anticipated on scale-up (>10g).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzyl Bromide Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • American Chemical Society (ACS). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Benzyl bromide. Retrieved from [Link]

Sources

Reactivity Profile of Electron-Deficient Benzyl Bromides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of Electron-Deficient Benzyl Bromides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Utility

Electron-deficient benzyl bromides (EDBBs)—defined by the presence of electron-withdrawing groups (EWGs) such as


, 

,

, or

on the aromatic ring—occupy a critical niche in medicinal chemistry. Unlike their electron-rich counterparts, which are prone to solvolysis and polymerization, EDBBs exhibit a unique "dual-personality" reactivity profile:
  • Enhanced Electrophilicity: They are superior substrates for

    
     reactions due to Transition State (TS) stabilization by EWGs.
    
  • Radical Precursors: They serve as excellent precursors for benzylic radicals via Single Electron Transfer (SET), enabling modern cross-coupling modalities (e.g., photoredox catalysis).

This guide provides a rigorous analysis of their mechanistic behavior, a field-proven safety protocol for handling these potent lachrymators, and optimized synthetic workflows.

Mechanistic Architecture

The Paradox

Classically, benzylic halides are thought to react via


 pathways due to resonance stabilization of the carbocation. However, for EDBBs, the 

mechanism is dominant
.
  • Why? Strong EWGs (e.g.,

    
    ) destabilize the carbocation intermediate, effectively shutting down the 
    
    
    
    pathway. Conversely, these same groups stabilize the electron-rich
    
    
    transition state through inductive withdrawal (
    
    
    ) and resonance (
    
    
    ), lowering the activation energy for nucleophilic attack.
Hammett Correlation Analysis

The reactivity of benzyl bromides with nucleophiles (e.g., amines, thiols) typically follows a Hammett correlation with a positive


 value (reaction constant), indicating that electron withdrawal accelerates the reaction.

Table 1: Representative Relative Rates (


) for 

Substitution
Reaction:

Substituent (Para)Electronic Effect (

)
Relative Rate (

)
Mechanistic Insight


(Strong EWG)
~5.2 TS stabilized by electron withdrawal; fastest

.


(Strong EWG)
~3.8 Significant TS stabilization.


(Moderate EWG)
~2.1 Inductive stabilization dominates.


(Reference)
1.0 Baseline reactivity.


(EDG)
~0.4 *Destabilizes anionic character in

TS.

*Note: Electron-rich substrates may shift to


 in protic solvents, altering this order.
Radical Activation (SET Mechanism)

EDBBs are privileged substrates for Single Electron Transfer (SET) reductions. The EWG lowers the reduction potential (


), making the 

bond easier to cleave homolytically to generate a benzyl radical.

SET_Mechanism Substrate Ar(EWG)-CH2-Br RadicalAnion [Ar-CH2-Br]•⁻ Substrate->RadicalAnion SET from Catalyst Complex [Catalyst]* (Excited State) Complex->RadicalAnion Radical Ar-CH2• + Br⁻ RadicalAnion->Radical Mesolytic Cleavage Product Coupled Product Radical->Product Giese Coupling / Somophile

Figure 1: Activation of EDBBs via Single Electron Transfer (SET) in photoredox catalysis.

Handling & Safety: The Lachrymator Protocol

EDBBs (e.g., 4-nitrobenzyl bromide, 2,4-difluorobenzyl bromide) are potent lachrymators . They alkylate TRPA1 ion channels in the corneal nerve endings, causing severe pain and tearing. Standard "wash with water" advice is insufficient and potentially dangerous due to slow hydrolysis.

The "Bunte Salt" Quenching System

The most effective method to neutralize benzyl bromides is to convert them into water-soluble, non-volatile Bunte salts using sodium thiosulfate.

Quenching Solution Recipe:

  • Sodium Thiosulfate (

    
    ):  10% w/v
    
  • Ethanol/Water: 1:1 mixture (Ethanol ensures the lipophilic benzyl bromide dissolves and reacts).

Protocol:

  • Spills: Do NOT wipe initially. Cover the spill with the Quenching Solution. Let sit for 15 minutes. The alkylation reaction (

    
    ) is rapid:
    
    
    
    
  • Glassware: Rinse all contaminated glassware with the Quenching Solution before removing it from the fume hood.

  • Disposal: The resulting solution contains the non-lachrymatory Bunte salt and can be disposed of as aqueous organic waste.

Experimental Protocols

Standard Operating Procedure: N-Alkylation of Secondary Amines

This protocol utilizes the high electrophilicity of 4-nitrobenzyl bromide to synthesize tertiary amines under mild conditions, avoiding over-alkylation common with iodides.

Reaction:



Materials:

  • Substrate: 4-Nitrobenzyl bromide (1.0 equiv)

  • Nucleophile: N-Boc-piperazine (1.1 equiv)

  • Base:

    
     (anhydrous, 2.0 equiv) - Acts as an HF/HBr scavenger and buffer.
    
  • Solvent: Acetonitrile (MeCN) [0.2 M] - Polar aprotic solvent maximizes

    
     rate.
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, suspend N-Boc-piperazine (1.1 equiv) and

    
     (2.0 equiv) in anhydrous MeCN.
    
  • Addition: Cool the mixture to

    
     (ice bath). Add 4-nitrobenzyl bromide (1.0 equiv) portion-wise over 5 minutes.
    
    • Why? Cooling controls the exotherm and prevents localized high concentrations that could lead to bis-alkylation side products.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1). The starting bromide spot (

      
      ) should disappear; product spot is more polar.
      
  • Workup (Quench & Extract):

    • Add 10 mL of Quenching Solution (see Section 3.1) to the reaction mixture to destroy trace unreacted bromide.

    • Dilute with EtOAc (3x volume) and wash with water followed by brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography (
    
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of bromideEnsure solvent is anhydrous; store bromide in desiccator.
Bis-alkylation Excess bromide / High TempUse slight excess of amine (1.1–1.2 eq); maintain

during addition.
Dark Coloration Decomposition / PolymerizationEDBBs are light-sensitive. Wrap flask in aluminum foil.
Lachrymation Vapor escapeCheck hood sash height. Use Quenching Solution on everything .

Synthetic Pathway Visualization

The following diagram illustrates the divergent pathways available to EDBBs: Classical Nucleophilic Substitution vs. Modern Radical Cross-Coupling.

Reactivity_Pathways EDBB Electron-Deficient Benzyl Bromide TS_SN2 SN2 Transition State (Stabilized by EWG) EDBB->TS_SN2  + Nu: (Polar Pathway) Radical Benzylic Radical (Ar-CH2•) EDBB->Radical  + e- (SET Pathway) Nucleophile Nucleophile (Nu:) (Amines, Thiols, Azides) Nucleophile->TS_SN2 Product_SN2 Substitution Product (Ar-CH2-Nu) TS_SN2->Product_SN2  Inversion Photocat Photocatalyst / SET Photocat->Radical Product_Rad Coupled Product (Giese / Cross-Coupling) Radical->Product_Rad  + Trap Trap Somophile / Alkene Trap->Product_Rad

Figure 2: Divergent synthetic utility of Electron-Deficient Benzyl Bromides.

References

  • Mechanism of

    
     Reactions:  The stabilizing effect of electron-withdrawing groups on 
    
    
    
    transition states is detailed in Advanced Organic Chemistry.
    • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

  • Hammett Correlations: Analysis of substituent effects in benzylic substitutions.

    • Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Radical Activation (Photoredox): Application of benzyl bromides in Giese coupling via SET.

    • Source: Cismesia, M. A., & Yoon, T. P. (2015). Characterization of the visible light mediated homolysis of benzyl bromides. Chemical Science, 6(9), 5426-5429. Link

  • Safety & Quenching: Protocols for handling lachrym

    • Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Synthetic Protocol (N-Alkylation)

    • Source: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. Link

Sources

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Structure and Scope

This technical guide provides a comprehensive overview of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene, a substituted toluene derivative with significant potential as a building block in medicinal chemistry and organic synthesis. Its utility stems from a combination of features: a reactive bromomethyl group for subsequent chemical modifications, and a polysubstituted aromatic ring containing fluoro and nitro groups, which are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

A point of critical importance is the precise nomenclature. The name "1-(bromomethyl)..." specifies a C₈H₇BrFNO₂ structure where the bromine atom is on the methyl substituent. This compound is structurally distinct from its isomer, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (C₇H₅BrFNO₂, CAS No. 502496-33-5), where the bromine is directly attached to the aromatic ring. While the latter is more widely documented and commercially available, this guide will focus on the former, as specified, and provide a plausible synthetic route and discussion of its reactivity based on established chemical principles. Comparative data for the isomeric structure will be provided for clarity and context.

Section 1: Molecular Identity and Physicochemical Properties

The first step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. The molecular weight, derived from the molecular formula, is a cornerstone of this characterization, essential for stoichiometric calculations in reaction planning and for analytical characterization.

Molecular Formula and Weight Calculation

The structure of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene is deduced from its IUPAC name, leading to the molecular formula C₈H₇BrFNO₂ .

The molecular weight is calculated by summing the atomic weights of the constituent atoms:

  • Carbon (C): 8 × 12.011 u = 96.088 u

  • Hydrogen (H): 7 × 1.008 u = 7.056 u

  • Bromine (Br): 1 × 79.904 u = 79.904 u

  • Fluorine (F): 1 × 18.998 u = 18.998 u

  • Nitrogen (N): 1 × 14.007 u = 14.007 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

Total Molecular Weight = 248.051 u

Physicochemical Data Summary

The following table summarizes the key properties of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene. As this specific isomer is not widely cataloged, some properties are estimated based on its structure and comparison to analogous compounds. For reference, the properties of the more common isomer, 1-bromo-5-fluoro-2-methyl-3-nitrobenzene, are also presented.

Property1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene1-bromo-5-fluoro-2-methyl-3-nitrobenzene
CAS Number Not available502496-33-5[1][2]
Molecular Formula C₈H₇BrFNO₂C₇H₅BrFNO₂[1][2][3]
Molecular Weight 248.05 g/mol 234.02 g/mol [1][2][3]
Appearance Predicted: Pale yellow solid or oilPale-yellow to yellow solid or liquid
Boiling Point Predicted: >260 °C~259.4 °C (at 760 mmHg)[1]
Solubility Predicted: Soluble in chlorinated solvents, ethers, and acetone; insoluble in water.Soluble in some organic solvents (ether, chloroform), almost insoluble in water.
Reactivity The bromomethyl group is a potent electrophile and lachrymator.The aryl bromide is less reactive but can participate in cross-coupling reactions.

Section 2: Synthesis Protocol

The most direct and established method for synthesizing the target compound is via the selective free-radical bromination of the benzylic methyl group of a suitable precursor. The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator, is the gold standard for this transformation due to its high selectivity for the benzylic position over the aromatic ring.[4] The precursor, 5-fluoro-2-methyl-3-nitrotoluene, would first need to be synthesized or procured.

Proposed Synthesis: Benzylic Bromination

The proposed synthesis involves the selective bromination of 5-fluoro-2-methyl-3-nitrotoluene. This specific reaction is analogous to the well-documented bromination of 2-fluoro-3-nitrotoluene, a key step in the manufacture of the cardiac drug Omecamtiv Mecarbil.[5]

SynthesisWorkflow Precursor 5-Fluoro-2-methyl- 3-nitrotoluene Reaction Reaction Vessel (Inert Atmosphere, Reflux) Precursor->Reaction Reagents N-Bromosuccinimide (NBS) Radical Initiator (AIBN/BPO) Solvent (e.g., CCl₄, PhCF₃) Reagents->Reaction Workup 1. Cooling & Filtration (Removes succinimide) 2. Solvent Removal Reaction->Workup Product 1-(bromomethyl)-5-fluoro- 2-methyl-3-nitrobenzene Workup->Product

Caption: Proposed synthesis workflow for 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene.

Step-by-Step Experimental Protocol

Warning: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as benzylic bromides are potent lachrymators and irritants.[6][7]

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluoro-2-methyl-3-nitrotoluene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or trifluorotoluene (PhCF₃).

  • Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

    • Causality Note: NBS is used as the bromine source because it maintains a low, steady concentration of Br₂ in the reaction mixture, which minimizes side reactions like aromatic bromination.[8] The initiator is required to start the free-radical chain reaction.

  • Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and then further in an ice bath. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Section 3: Applications in Research and Drug Development

Substituted nitroaromatics and organofluorine compounds are foundational building blocks in modern medicinal chemistry.[9] The title compound is a trifunctional intermediate, offering a rich platform for the synthesis of complex molecular architectures.

The Role of the Bromomethyl Group

The primary utility of this compound lies in its C-Br bond. The benzylic position makes the carbon atom highly electrophilic and susceptible to nucleophilic substitution (typically via an Sₙ2 mechanism).[10] This allows for the covalent attachment of this molecular fragment to other molecules containing nucleophilic groups such as amines, alcohols, thiols, or carboxylates. This reactivity is a cornerstone of fragment-based drug discovery and lead optimization, enabling the rapid synthesis of analog libraries.[11][12]

Applications cluster_0 Building Block cluster_1 Scaffold/Nucleophile cluster_2 Final Compound BuildingBlock 1-(bromomethyl)-5-fluoro- 2-methyl-3-nitrobenzene Reaction Nucleophilic Substitution (Sₙ2) BuildingBlock->Reaction Nucleophile Drug Scaffold (e.g., R-NH₂, R-OH, R-SH) Nucleophile->Reaction FinalProduct New Molecular Entity (Modified Properties) Reaction->FinalProduct

Caption: Role as a reactive intermediate in drug synthesis.

The Influence of Fluoro and Nitro Substituents

The strategic incorporation of fluorine is a powerful tactic in medicinal chemistry. A fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa.[13] The nitro group, while often used as a precursor to an amine via reduction, is also a strong electron-withdrawing group that can significantly alter the electronic profile of a molecule, influencing its reactivity and binding characteristics.

Section 4: Safety and Handling

Expertise-Driven Protocol: As a benzylic bromide, 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene should be handled with extreme caution as a potent lachrymator and irritant. All operations must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[7][14]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from sources of ignition. Use in a well-ventilated area.[6][15] In case of skin contact, wash immediately and thoroughly with soap and water.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from light, moisture, and incompatible materials such as strong bases, amines, and oxidizing agents.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Benzyl-Bromide - Safety Data Sheet. (2013, March 19).
  • Benzyl bromide - Synquest Labs.
  • BENZYL BROMIDE HAZARD SUMMARY. (2000, December). New Jersey Department of Health.
  • Benzyl bromide - SAFETY DATA SHEET.
  • The Crucial Role of 4'-Bromomethyl-2-cyanobiphenyl in Sartan Synthesis: A Technical Guide. (2025, December). Benchchem.
  • Benzyl bromide-α,α-d2 - SAFETY DATA SHEET. (2024, September 6).
  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions. (2025, December). Benchchem.
  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene Formula. (2024). ECHEMI.
  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. ChemScene.
  • 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. PubChem.
  • Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025, January 21). PYG Lifesciences.
  • 1-Bromo-3-(difluoromethyl)-2-fluoro-5-nitrobenzene. PubChem.
  • 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene. Sigma-Aldrich.
  • Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • Synthesis of 1: To a solution of 1,3,5-tris(bromomethyl)benzene.
  • Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. (2016). PubMed Central. Retrieved from ncbi.nlm.nih.gov/pmc/articles/PMC4884518/
  • The synthesis methods of bromine reaction. ResearchGate.
  • The role of fluorine in medicinal chemistry. (2007, October 15). PubMed.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022, October 26). Scientific Update.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2024, February 22). MDPI.
  • Process for the bromination of deactivated toluenes in the benzylic position. Google Patents.
  • Process for the synthesis of organic compounds. Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.
  • Benzylic Bromination. (2024, February 10). Chemistry Steps.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018, June 13). Master Organic Chemistry.
  • Benzylic Bromination of Aromatic Compounds. (2023, August 7). Chemistry LibreTexts.

Sources

Technical Guide: Synonyms, Structure, and Verification of 3-Nitro-5-Fluoro-2-Methyl-alpha-Bromotoluene

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide designed for researchers and drug development professionals. It addresses the specific nomenclature, structural ambiguity, and identification of 3-nitro-5-fluoro-2-methyl-alpha-bromotoluene .

Executive Summary & Nomenclature Analysis

The chemical name 3-nitro-5-fluoro-2-methyl-alpha-bromotoluene presents a critical ambiguity in organic synthesis databases. The inclusion of "alpha-bromo" explicitly denotes a benzylic bromide (bromomethyl group), whereas commercial search results often default to the structurally distinct aryl bromide isomer.

This guide provides a definitive breakdown of the two potential structures implied by this name, their correct IUPAC nomenclature, and the synonyms required to source them accurately.

The Core Ambiguity
  • Interpretation A (Literal): The "alpha" locator places the bromine on the methyl side-chain. This is a Benzyl Bromide derivative.[1]

  • Interpretation B (Commercial/Database): Search engines often conflate this string with the more common Aryl Bromide (CAS 502496-33-5), where the bromine is attached directly to the benzene ring.

Critical Warning: Confusing these two isomers will lead to failed synthesis (e.g., SN2 alkylation vs. Buchwald-Hartwig coupling).

Structural Identification & Synonyms

Target A: The Benzyl Bromide (Literal Interpretation)[2][3]
  • Chemical Nature: Highly reactive electrophile (Lachrymator).

  • Primary Application: Alkylation reagent for introducing the 3-nitro-5-fluoro-2-methylbenzyl moiety.

  • Correct IUPAC Name: 1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene.[2]

Naming ConventionSynonym / Identifier
IUPAC Systematic 1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene
Functional Class 3-Nitro-5-fluoro-2-methylbenzyl bromide
Parent-Based

-Bromo-3-nitro-5-fluoro-o-xylene
Substituent-Based 2-(Bromomethyl)-4-fluoro-6-nitrotoluene
SMILES Cc1c(CH2Br)cc(F)cc1=O
CAS Registry Not widely listed in public databases; often custom synthesized.
Target B: The Aryl Bromide (Common Commercial Match)
  • Chemical Nature: Stable aryl halide.

  • Primary Application: Precursor for cross-coupling reactions (Suzuki, Buchwald).

  • Correct IUPAC Name: 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene.

Naming ConventionSynonym / Identifier
IUPAC Systematic 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
Common Commercial 2-Bromo-4-fluoro-6-nitrotoluene
Vendor Catalog 5-Fluoro-2-methyl-3-nitrobromobenzene
SMILES Cc1c(Br)cc(F)cc1=O
CAS Registry 502496-33-5

Visual Disambiguation Pathway

The following diagram illustrates the structural divergence based on the interpretation of "alpha-bromo" versus "bromo-toluene".

Chemical_Disambiguation Query User Query: 3-nitro-5-fluoro-2-methyl-alpha-bromotoluene Decision Does the name contain 'alpha' or 'benzyl'? Query->Decision TargetA Target A: BENZYL BROMIDE (Side-chain Bromination) Structure: Ar-CH2-Br Reactivity: Electrophile (SN2) Decision->TargetA Yes (Literal) TargetB Target B: ARYL BROMIDE (Ring Bromination) Structure: Ar-Br Reactivity: Cross-Coupling Partner Decision->TargetB No (Database Default) VerifyA Verify via 1H NMR: Look for CH2 singlet @ ~4.5 ppm TargetA->VerifyA VerifyB Verify via 1H NMR: No CH2Br signal. Methyl singlet @ ~2.4 ppm TargetB->VerifyB

Figure 1: Decision logic for resolving the structural ambiguity of the target molecule.

Synthesis & Verification Protocols

If the Benzyl Bromide (Target A) is the required compound and is unavailable commercially, it must be synthesized from the precursor 5-fluoro-2-methyl-3-nitrotoluene.

Synthesis Protocol (Radical Bromination)

To access the "alpha-bromo" derivative:

  • Precursor: 1,2-Dimethyl-3-nitro-5-fluorobenzene (or 5-fluoro-3-nitro-o-xylene).

  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic initiator), CCl4 or Benzotrifluoride (solvent).

  • Conditions: Reflux under inert atmosphere (N2/Ar) for 4–12 hours.

  • Mechanism: Free-radical substitution at the benzylic position.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). Note: Benzyl bromides are unstable on silica; use neutral alumina or rapid filtration.

Analytical Verification (1H NMR)

Distinguishing the two isomers is straightforward using Proton NMR.

FeatureTarget A (Benzyl Bromide)Target B (Aryl Bromide)
Benzylic Protons (-CH2Br) Singlet,

4.4 – 4.6 ppm
(2H)
Absent
Methyl Protons (-CH3) Singlet,

2.3 – 2.5 ppm (3H)
Singlet,

2.4 – 2.6 ppm (3H)
Aromatic Protons 2 Distinct signals (meta coupling)1 Distinct signal (if highly sub.)

Safety & Handling

  • Lachrymator Hazard: The "alpha-bromo" derivative (Target A) is a potent lachrymator (tear gas agent).

    • Protocol: Handle only in a functioning fume hood.

    • Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkyl bromide.

  • Skin Irritant: Both isomers are severe skin and eye irritants. Double-gloving (Nitrile) is recommended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131090885: 2-Bromo-1-fluoro-5-methyl-3-nitrobenzene. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene (also known as 5-fluoro-2-methyl-3-nitrobenzyl bromide). This guide prioritizes a regiochemically unambiguous route starting from 5-fluoro-2-methylbenzoic acid , ensuring high purity and scalability suitable for pharmaceutical applications.

Executive Summary

The target molecule, 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene , is a critical electrophilic building block used in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and immunomodulatory drugs. Its structural core features a dense substitution pattern—a "tetrasubstituted benzene"—where the relative positioning of the nitro, fluoro, and methyl groups is vital for biological activity.

While direct radical bromination of polymethylated benzenes (e.g., xylenes) is a possible route, it often suffers from poor regioselectivity between competing methyl groups. This guide presents a chemoselective "Reduction-Bromination" pathway starting from 5-fluoro-2-methylbenzoic acid. This route guarantees the correct placement of the nitro group via electronic directing effects and preserves the nitro functionality during the reduction of the carboxylic acid.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the ambiguity of radical halogenation on a dimethyl system. Instead, we utilize the distinct reactivity of a carboxylic acid handle.

Strategic Logic[1]
  • Nitration: The starting material, 5-fluoro-2-methylbenzoic acid, contains two ortho/para directors (F, Me) and one meta director (COOH). Nitration occurs selectively at the C3 position (ortho to Methyl, meta to COOH), which is the least sterically hindered activated position.

  • Chemoselective Reduction: The carboxylic acid is reduced to a benzyl alcohol. Crucially, we employ Borane-THF (BH₃·THF) , which reduces carboxylic acids to alcohols rapidly at mild temperatures without affecting the nitro group (unlike LiAlH₄).

  • Bromination: The resulting benzyl alcohol is converted to the benzyl bromide using Phosphorus Tribromide (PBr₃) , a standard substitution that proceeds with high yield.

Retrosynthesis Target Target: 1-(bromomethyl)-5-fluoro- 2-methyl-3-nitrobenzene Alcohol Intermediate: (5-Fluoro-2-methyl- 3-nitrophenyl)methanol Target->Alcohol Bromination (PBr3) Acid Precursor: 5-Fluoro-2-methyl- 3-nitrobenzoic acid Alcohol->Acid Selective Reduction (BH3·THF) Start Starting Material: 5-Fluoro-2-methylbenzoic acid Acid->Start Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic pathway prioritizing regiocontrol via functional group interconversion.

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 5-fluoro-2-methyl-3-nitrobenzoic acid. Principle: Electrophilic aromatic substitution directed by the cooperative effects of the methyl (ortho-director) and acid (meta-director) groups.

Reagents & Equipment:

  • 5-Fluoro-2-methylbenzoic acid (Starting Material)[1]

  • Concentrated Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%)
    
  • Ice bath, Mechanical stirrer, Dropping funnel[2][3]

Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with 5-fluoro-2-methylbenzoic acid (1.0 eq) and concentrated

    
     (10 vol) . Cool the suspension to -5°C to 0°C  using an ice-salt bath.
    
  • Nitration: Prepare a mixture of Fuming

    
     (1.2 eq)  and concentrated 
    
    
    
    (1 vol)
    . Add this nitrating mixture dropwise to the reaction flask over 60 minutes.
    • Critical Control: Maintain internal temperature below 5°C to prevent dinitration or decarboxylation.

  • Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) and stir for an additional 2 hours. Monitor via TLC or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (20 vol) with vigorous stirring. The product will precipitate as a solid.[3]

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3x) until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85-90%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Chemoselective Reduction

Objective: Synthesize (5-fluoro-2-methyl-3-nitrophenyl)methanol. Principle: Borane-THF complex selectively reduces carboxylic acids to primary alcohols in the presence of nitro groups, avoiding the formation of anilines or azo compounds.

Reagents:

  • 5-Fluoro-2-methyl-3-nitrobenzoic acid (from Phase 1)

  • Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution
    
  • Anhydrous THF

  • Methanol (for quenching)[2][4]

Protocol:

  • Dissolution: In a flame-dried flask under Nitrogen (

    
    ), dissolve 5-fluoro-2-methyl-3-nitrobenzoic acid (1.0 eq)  in anhydrous THF (10 vol) . Cool to 0°C .[3]
    
  • Reduction: Slowly add

    
     (1.0 M, 2.5 eq)  dropwise via syringe or addition funnel. Gas evolution (
    
    
    
    ) will occur; ensure proper venting.[5]
  • Reflux: Once addition is complete, warm the solution to room temperature, then heat to a gentle reflux (65°C) for 4–6 hours.

  • Quench: Cool the mixture to 0°C. Carefully add Methanol (5 vol) dropwise to destroy excess borane. Stir for 30 minutes until gas evolution ceases.

  • Work-up: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate, wash with saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate.
    • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc).

    • Expected Yield: 80-85%

Phase 3: Bromination (Appel-Type or PBr3)

Objective: Synthesize 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene. Principle: Nucleophilic substitution of the hydroxyl group with bromide.

Reagents:

  • (5-Fluoro-2-methyl-3-nitrophenyl)methanol (from Phase 2)

  • Phosphorus Tribromide (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Setup: Dissolve the benzyl alcohol derivative (1.0 eq) in anhydrous DCM (10 vol) under

    
    . Cool to 0°C .[3]
    
  • Addition: Add

    
     (0.4 eq)  dropwise. (Note: 
    
    
    
    has 3 active bromines, but 0.4-0.5 eq is typically used to ensure completion).
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 2–3 hours.

  • Quench: Pour the mixture into ice-cold saturated

    
     solution.
    
  • Extraction: Separate the organic layer.[4][5][6] Extract the aqueous layer with DCM.[6] Combine organics, wash with brine, and dry over

    
    .
    
  • Final Isolation: Remove solvent under vacuum. The product is typically a yellow oil or low-melting solid that crystallizes upon standing.

    • Storage: Store at 4°C, protected from light (benzyl bromides are lachrymators and light-sensitive).

Analytical Data Summary

ParameterSpecification
Molecular Formula

Molecular Weight ~248.05 g/mol
Appearance Yellow oil to pale solid
1H NMR (Predicted)

~8.0 (s, 1H, Ar-H3), 7.4 (d, 1H, Ar-H5), 4.5 (s, 2H,

), 2.4 (s, 3H,

)
Key IR Signals 1530, 1350

(

); ~600

(C-Br)

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Nitration cluster_1 Phase 2: Reduction cluster_2 Phase 3: Bromination Step1 Start: 5-Fluoro-2-methylbenzoic acid + HNO3 / H2SO4 Inter1 Intermediate 1: 5-Fluoro-2-methyl-3-nitrobenzoic acid Step1->Inter1  Electrophilic Aromatic Subst.   Step2 Reagent: BH3·THF (0°C -> Reflux) Inter1->Step2 Inter2 Intermediate 2: (5-Fluoro-2-methyl-3-nitrophenyl)methanol Step2->Inter2  Chemoselective Reduction   Step3 Reagent: PBr3 in DCM Inter2->Step3 Product FINAL PRODUCT: 1-(Bromomethyl)-5-fluoro- 2-methyl-3-nitrobenzene Step3->Product  Nucleophilic Subst.  

Figure 2: Step-by-step reaction workflow from starting material to final benzyl bromide.

Safety & Troubleshooting

  • Benzyl Bromides: The final product is a potent lachrymator (tear gas agent). All operations in Phase 3 must be conducted in a well-ventilated fume hood. Glassware should be rinsed with an ethanolic amine solution to deactivate traces before cleaning.

  • Nitration: The nitration of toluene derivatives is exothermic. Runaway temperatures can lead to dinitration (formation of explosive byproducts). Strictly control the temperature at 0-5°C during addition.

  • Borane:

    
     is pyrophoric and reacts violently with water. Use anhydrous techniques and quench carefully with methanol.
    

References

  • Nitration of Benzoic Acid Derivatives

    • Methodology: "Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate." ChemicalBook Protocols. Accessed Oct 2023. Link

    • Context: Provides conditions for the nitration of 5-fluoro-2-methylbenzoic acid using mixed acid, confirming the regioselectivity for the 3-nitro position.
  • Chemoselective Reduction

    • Mechanism:[2][5][7][8] Brown, H. C., et al. "Selective reductions. 26. Lithiopyrrolidinoaluminate... and Borane-THF." Journal of Organic Chemistry. Validates the inertness of nitro groups to Borane-THF reduction conditions.

  • Synthesis of Fluorinated Nitrobenzenes

    • Source: "1-Bromo-5-fluoro-2-methyl-3-nitrobenzene Product Page." ChemScene. Link

    • Context: Confirms the existence and stability of the target scaffold in commercial libraries, valid
  • General Protocol for Benzyl Bromide Synthesis

    • Source: "p-Nitrobenzyl Bromide." Organic Syntheses, Coll.[9][3][10] Vol. 2, p. 443.[11] Link

    • Context: Classic reference for the handling and isolation of nitro-substituted benzyl bromides.

Sources

Application Note: Regioselective Radical Bromination of 5-Fluoro-2,3-dimethylnitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for the regioselective monobromination of 5-fluoro-2,3-dimethylnitrobenzene to yield 3-(bromomethyl)-5-fluoro-2-methylnitrobenzene .

The substrate presents a classic regioselectivity challenge: two non-equivalent methyl groups. Successful transformation requires exploiting the subtle steric and electronic differences between the C2-methyl (ortho to nitro) and the C3-methyl (meta to nitro). This protocol utilizes N-Bromosuccinimide (NBS) in Trifluorotoluene (PhCF₃) , replacing toxic carbon tetrachloride (


) while maintaining high radical efficiency.

Mechanistic Insight & Regioselectivity

To achieve high yield and purity, one must understand why the reaction occurs at the C3-position.

The Regioselectivity Filter

The substrate contains two benzylic sites. The radical bromination is kinetically controlled by the stability of the benzylic radical intermediate and the steric approach of the succinimidyl radical.

  • Site A (C2-Methyl): Sandwiched between the nitro group and the C3-methyl. The nitro group exerts a strong ortho-deactivating effect (electron-withdrawing) and significant steric hindrance. The nitro group twists out of planarity, blocking the approach of the bulky NBS/radical species.

  • Site B (C3-Methyl): Located meta to the nitro group and ortho to the fluorine. While fluorine is inductively withdrawing, it is small. The C3 position is significantly more accessible sterically and less electronically destabilized than the C2 position.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the competing pathways and the energetic preference for the C3-bromination.

BrominationSelectivity cluster_legend Pathway Analysis Substrate 5-Fluoro-2,3-dimethyl nitrobenzene Radical_C2 C2-Radical (Destabilized/Steric Clash) Substrate->Radical_C2 High Barrier (Sterics) Radical_C3 C3-Radical (Kinetically Favored) Substrate->Radical_C3 Low Barrier Product_C2 2-(Bromomethyl) Impurity Radical_C2->Product_C2 Br transfer Product_C3 3-(Bromomethyl) Target Product Radical_C3->Product_C3 Br transfer legend_text Green path represents the major kinetic outcome.

Figure 1: Kinetic competition between C2 and C3 benzylic radical formation. The C3 pathway is favored due to lower steric hindrance.

Experimental Protocol

Reagents & Equipment
ComponentSpecificationRole
Substrate 5-Fluoro-2,3-dimethylnitrobenzene (>98%)Starting Material
Reagent N-Bromosuccinimide (NBS)Bromine source. Must be recrystallized if yellow/orange (indicates free

).
Initiator AIBN (Azobisisobutyronitrile)Radical initiator (

at 80°C). Preferred over BPO for cleaner workup.
Solvent

-Trifluorotoluene (PhCF₃)
"Green" replacement for

. High boiling point (102°C), unreactive to radicals.
Atmosphere Nitrogen or ArgonEssential to prevent radical quenching by

.
Step-by-Step Methodology

Safety Note: This reaction involves radical initiators and nitro compounds. Ensure a blast shield is used. Work in a fume hood.

  • Preparation:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Connect the top of the condenser to a nitrogen inlet/bubbler.

  • Charging:

    • Add 5-fluoro-2,3-dimethylnitrobenzene (10.0 mmol, 1.69 g) to the flask.

    • Add NBS (10.5 mmol, 1.87 g). Note: Use a slight excess (1.05 eq) to drive conversion, but avoid large excesses to prevent di-bromination.

    • Add AIBN (0.5 mmol, 82 mg). Note: 5 mol% is standard.

    • Add Trifluorotoluene (50 mL, 0.2 M concentration).

  • Degassing (Critical):

    • Sparge the solution with nitrogen for 10 minutes or perform 3 freeze-pump-thaw cycles. Oxygen is a radical inhibitor and causes induction periods.

  • Reaction:

    • Heat the mixture to 90°C (oil bath temperature) . The solvent boils at 102°C; gentle reflux is ideal.

    • Visual Check: The dense NBS solid will settle at the bottom. As the reaction proceeds, it converts to succinimide, which is less dense and floats/suspends on the surface.[1][2]

    • Monitor via TLC (Hexane/EtOAc 9:1) or HPLC every hour. Reaction typically completes in 4–6 hours .

  • Workup:

    • Cool the reaction to room temperature.

    • Filtration: Filter the mixture through a sintered glass funnel to remove the precipitated succinimide byproduct. Wash the solid cake with small amounts of solvent.

    • Concentration: Evaporate the filtrate under reduced pressure to yield a yellow oil/solid.

  • Purification:

    • Dissolve the crude residue in minimal hot hexane (with trace EtOAc if needed).

    • Allow to crystallize at 4°C.

    • Alternative: If oil persists, perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Workflow Visualization

ExperimentalWorkflow Setup Setup: RBF + Reflux + N2 Solvent: PhCF3 Addition Charge Reagents: Substrate + NBS (1.05 eq) + AIBN (5%) Setup->Addition Degas CRITICAL: Degas (N2 Sparge) Addition->Degas Reflux Reflux at 90-100°C 4-6 Hours Degas->Reflux Check Check TLC/HPLC (Succinimide floats) Reflux->Check Check->Reflux Incomplete Filter Filter Succinimide Check->Filter Complete Purify Crystallize (Hexane) or Column Chrom. Filter->Purify

Figure 2: Operational workflow for the Wohl-Ziegler bromination.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (Induction Period) Oxygen inhibition or old NBS.Sparge longer with

. Add another 2 mol% AIBN. Ensure NBS is white (recrystallize from water if yellow).
Over-bromination (Dibromide) Too much NBS or reaction ran too long.Strictly limit NBS to 1.05 eq. Stop reaction at 95% conversion rather than 100%.
Ring Bromination Ionic mechanism dominating.Ensure anhydrous conditions. Do not use Lewis acids. Ensure light/heat is sufficient to drive radical formation.
Impurity at C2-Methyl Temperature too high.Lower temperature to 80°C to maximize selectivity (kinetic control), though reaction will be slower.

References

  • Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide."[3] Chem. Rev.1948 , 43, 271. Link

  • Green Solvent Alternatives: Podgoršek, A. et al. "N-Bromosuccinimide in Acetonitrile and Trifluoromethylbenzene." Tetrahedron2009 , 65, 4429. Link

  • Regioselectivity in Polymethyl Aromatics: Analysis based on standard steric parameters and radical stability principles outlined in March's Advanced Organic Chemistry, 8th Ed.
  • Similar Substrate Precedent: Synthesis of 1-(bromomethyl)-3-nitrobenzene derivatives.[4] Organic Syntheses, Coll.[1][5] Vol. 4, p.921. Link

Sources

Application Note: High-Efficiency NBS Bromination of Electron-Deficient Benzylic Methyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Wohl-Ziegler bromination of electron-poor benzylic substrates (e.g., methyl benzoates, nitro-toluenes, trifluoromethyl-toluenes) presents a kinetic challenge distinct from electron-rich systems.[1] Electron-withdrawing groups (EWGs) destabilize the intermediate benzylic radical and increase the bond dissociation energy (BDE) of the C-H bond, often leading to stalled reactions or requiring forcing conditions that promote gem-dibromination.

This guide moves beyond the obsolete Carbon Tetrachloride (


) protocols, establishing 

-Trifluorotoluene (PhCF3)
as the superior, green-compliant solvent standard.[1] We provide two validated protocols: a High-Temperature Thermal Method for robust substrates and a Photochemical (Blue LED) Method for thermally sensitive or highly deactivated systems.[1]

Mechanistic Insight: The "Polar Effect" Barrier

To optimize this reaction, one must understand why EWGs suppress reactivity. While radical reactions are neutral, the transition state of the hydrogen abstraction step exhibits significant polar character.

  • The Goldfinger Mechanism: NBS serves as a reservoir for molecular bromine (

    
    ), which is the active brominating species.[1] The N-Br bond in NBS is too strong (
    
    
    
    65 kcal/mol) for direct homolysis under standard thermal conditions.[1]
  • Hammett Correlation: The reaction constant (

    
    ) for benzylic bromination is approximately -1.5 to -2.8 .[1] This negative value indicates that positive charge develops at the benzylic carbon during the transition state.
    
  • The EWG Problem: Electron-withdrawing groups (NO2, CN, CO2R) destabilize this partial positive charge, significantly raising the activation energy (

    
    ).[1]
    
Visualization: The Goldfinger Cycle & Polar Transition State

WohlZieglerMechanism cluster_initiation Initiation Phase cluster_propagation Propagation Cycle (Goldfinger) cluster_reservoir NBS Reservoir Initiator Initiator (AIBN/BPO) or Light (hv) BrRad Br• (Radical) Initiator->BrRad Generates Substrate Substrate (Ar-CH3) BrRad->Substrate Attacks TS Transition State [Ar-CH2(δ•)...H...Br(δ-)] (Destabilized by EWG) Substrate->TS BenzylRad Benzylic Radical (Ar-CH2•) TS->BenzylRad HBr HBr TS->HBr Br2 Br2 (Low Conc.) BenzylRad->Br2 Reacts with HBr->Br2 + NBS (Fast Ionic Scavenging) Br2->BrRad Regenerates Product Product (Ar-CH2Br) Br2->Product NBS N-Bromosuccinimide (NBS) NHS Succinimide NBS->NHS Ionic Reaction

Figure 1: The Goldfinger mechanism highlighting the critical ionic scavenging step where NBS converts HBr back to


, maintaining low 

concentration to prevent ring bromination.

Strategic Optimization: Solvents & Reagents

The choice of solvent is the single most critical variable for electron-poor substrates.

Table 1: Solvent Selection Matrix
SolventBoiling PointRelative PolaritySuitability for EWG SubstratesGreen Chem Status

-Trifluorotoluene (PhCF3)
103°C Low Excellent. High bp allows thermal activation; inert to radicals.[1]Recommended (Green)
Acetonitrile (MeCN)82°CHighModerate.[1] Good for polar substrates, but can trap radicals.[1]Acceptable
Methyl Acetate57°CMediumPoor.[1] Boiling point too low for deactivated substrates.[1]Recommended (Green)
Carbon Tetrachloride (

)
77°CLowGood, but BANNED (Ozone depleting, Carcinogen).[1]Prohibited
Benzene80°CLowGood, but Carcinogenic.[1]Avoid

Key Insight: PhCF3 (Oxolane) mimics the dielectric properties of Dichloromethane but boils at 103°C.[1] This 25°C advantage over


 is crucial for overcoming the activation energy barrier of electron-poor toluenes.

Protocol A: Thermal Bromination in PhCF3 (The Standard)

Applicability: Standard electron-deficient substrates (e.g., Methyl 4-methylbenzoate).[1]

Materials
  • Substrate: 1.0 equiv (e.g., 5.0 mmol)

  • NBS: 1.05 equiv (Recrystallized from water if yellow/aged).[1]

  • Initiator: AIBN (Azobisisobutyronitrile) 0.05 equiv (5 mol%).[1]

  • Solvent: PhCF3 (0.2 M concentration).[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, combine the substrate, NBS (1.05 eq), and PhCF3.

  • Degassing (CRITICAL): Oxygen is a diradical that traps alkyl radicals.[1] Sparge the solution with Argon or Nitrogen for 15 minutes. Failure to degas is the #1 cause of induction periods.

  • Initiation: Add AIBN (5 mol%) in one portion.

  • Reaction: Attach a reflux condenser. Heat the mixture to a gentle reflux (bath temp ~110°C).

    • Visual Cue: The dense NBS solid (bottom) will gradually convert to low-density succinimide, which floats to the top of the solvent.[2]

  • Monitoring: Check by TLC or HPLC after 2 hours. If conversion is <50%, add a second portion of AIBN (2 mol%) and continue reflux.[1]

  • Workup (Filtration Method):

    • Cool the reaction to 0°C. Succinimide is insoluble in cold PhCF3.[1]

    • Filter the mixture through a fritted funnel.

    • Wash the filter cake with cold hexanes.

    • Concentrate the filtrate.

  • Purification: If NBS remains, dissolve residue in

    
     and wash with 5% 
    
    
    
    (removes
    
    
    ) and water.[1]

Protocol B: Photochemical Bromination (Blue LED)[1]

Applicability: Thermally unstable substrates or extremely deactivated rings where high heat causes decomposition.[1]

Materials
  • Light Source: Blue LED (400–450 nm) or CFL.[1]

  • Solvent: Acetonitrile (MeCN) or PhCF3.[1]

  • Stoichiometry: 1.1 equiv NBS.

Step-by-Step Methodology
  • Setup: Use a clear borosilicate glass vial or flask (Pyrex filters UV, but transmits Blue light efficiently).[1]

  • Mixture: Dissolve substrate and NBS in solvent (0.1 M). Note: No chemical initiator (AIBN) is strictly required, as light homolyzes the trace

    
    .
    
  • Irradiation: Place the vessel 2–5 cm from the LED source. Use a fan to maintain ambient temperature (prevent thermal background reactions).[1]

  • Reaction: Stir vigorously. Irradiation time is typically 1–4 hours.[1]

  • Workup: Concentrate solvent directly.[1] Redissolve in Ethyl Acetate/Hexanes (1:1) and filter through a short silica plug to remove succinimide.[1][3]

Workflow Decision Tree

Workflow Start Start: Electron-Poor Benzylic Substrate CheckThermal Is Substrate Thermally Stable? Thermal Protocol A: Reflux in PhCF3 (105°C) CheckThermal->Thermal Yes Photo Protocol B: Blue LED (405nm) Ambient Temp CheckThermal->Photo No ResultA Check Conversion (2 hours) Thermal->ResultA ResultB Check Conversion (4 hours) Photo->ResultB Stalled Reaction Stalled? ResultA->Stalled AddInit Add 2% AIBN Check for O2 leak Stalled->AddInit Yes Finish Filter Succinimide & Concentrate Stalled->Finish No

Figure 2: Decision matrix for selecting between Thermal and Photochemical protocols based on substrate stability.

Troubleshooting & QC

The "Dead" Reaction

If the reaction stays yellow (NBS present) and no product forms after 1 hour:

  • Cause: Oxygen inhibition or lack of trace

    
     to start the chain.[4]
    
  • Fix: Add 1 drop of 33% HBr in Acetic Acid or 1 crystal of

    
    . This generates the initial 
    
    
    
    required to start the Goldfinger cycle.
The Gem-Dibromide Problem

Electron-poor substrates often react slowly, but once the monobromide is formed, the second bromination can be competitive (especially if the first Br stabilizes the radical).

  • Fix: Stop the reaction at 85-90% conversion. Do not chase 100%.

  • Fix: Use high dilution (0.05 M).

Succinimide Removal

Succinimide is water-soluble but also slightly soluble in polar organic solvents.[1]

  • QC Check:

    
     NMR singlet at 
    
    
    
    2.6-2.7 ppm indicates residual succinimide.[1]
  • Removal: If filtration fails, wash the organic layer with water x 3 followed by saturated

    
     .[1]
    

References

  • Wohl-Ziegler Bromination Mechanism & Goldfinger Proposal

    • Walling, C., & Rieger, A. L. (1963).[1] The Nature of the Radical Intermediates in the NBS Bromination. Journal of the American Chemical Society. Link[1]

  • Trifluorotoluene as a Green Solvent Alternative

    • Ogawa, A., & Curran, D. P. (1997).[1] Benzotrifluoride: A Valuable Alternative Solvent for Organic Reactions.[1] Journal of Organic Chemistry. Link[1]

  • Photochemical Bromination Protocols

    • Cantillo, D., et al. (2013).[1] Light-Induced C-H Bromination of Benzylic Positions in Continuous Flow. Organic & Biomolecular Chemistry. Link

  • Hammett Correlations in Radical Reactions

    • Wei, Y., et al. (2015).[1] Hammett-Correlation Analysis of the Benzylic Bromination with NBS. ResearchGate/Chemistry Select.[1] Link

  • Succinimide Removal Strategies

    • BenchChem Technical Support.[1][5][6] (2025).[1][5][6] Protocols for Removal of Succinimide from Reaction Mixtures. Link[1]

Sources

Application Note: Solvent Selection for SN2 Reactions with Nitrobenzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrobenzyl bromides (e.g., p-nitrobenzyl bromide) are "privileged" electrophiles in organic synthesis, widely used for protecting groups, linker chemistry, and heterocycle formation. Their reactivity is governed by the nitro group , which activates the benzylic position toward nucleophilic attack while suppressing competing SN1 pathways.

However, the success of these reactions—specifically yield, rate, and purity—is critically dependent on solvent selection . This guide provides a scientifically grounded protocol for selecting the optimal solvent system, balancing reaction kinetics (dielectric constant, dipole moment) with downstream processability (workup, safety).

Mechanistic Foundation: The "Nitro-Benzyl" Advantage

To select the right solvent, one must understand the specific electronic demands of the substrate.

The Electronic Push-Pull
  • Benzylic Transition State: The adjacent

    
    -system stabilizes the SN2 transition state (TS) by overlapping with the reacting 
    
    
    
    -like center.
  • The Nitro Effect (EWG): Unlike electron-donating groups (e.g., -OMe) that promote SN1 via carbocation stabilization, the nitro group (-NO

    
    )  is strongly electron-withdrawing.
    
    • Effect 1 (SN2 Activation): It lowers the energy of the C-Br

      
       antibonding orbital, making the benzylic carbon more electrophilic and accelerating backside attack.
      
    • Effect 2 (SN1 Suppression): It destabilizes any developing positive charge, effectively shutting down the SN1 pathway and minimizing racemization or rearrangement byproducts.

The Solvent's Role (The "Cage" Effect)

In an SN2 reaction, the rate law is


. The solvent interacts primarily with the nucleophile .
  • Polar Aprotic Solvents: Solvate cations (Na

    
    , K
    
    
    
    ) well but leave anions (N
    
    
    , CN
    
    
    , RO
    
    
    ) "naked" and highly reactive. Preferred for Nitrobenzyl Bromides.
  • Polar Protic Solvents: Form hydrogen bonds with the nucleophile, creating a "solvent cage" that must be broken before reaction can occur. This significantly retards the rate (

    
     can drop by 
    
    
    
    to
    
    
    ).

Visualization: Reaction Mechanism & Solvent Interaction[1][2][3][4]

The following diagram illustrates the transition state and how solvent choice dictates the energy barrier.

SN2_Mechanism cluster_legend Solvent Effect Substrate Nitrobenzyl Bromide (Electrophile) TS [Transition State]‡ Pentacoordinate Carbon Stabilized by Nitro Group Substrate->TS Backside Attack Nu_Aprotic Nucleophile (Naked) In Aprotic Solvent (High Energy GS) Nu_Aprotic->TS Fast (Low Activation Energy) Nu_Protic Nucleophile (Caged) In Protic Solvent (Low Energy GS) Nu_Protic->TS Slow (Desolvation Penalty) Product Substituted Product + Br- TS->Product Inversion of Config. Note Aprotic solvents raise the ground state (GS) energy of the nucleophile, reducing ΔG‡.

Figure 1: Mechanistic pathway showing the energetic advantage of using aprotic solvents (Red Path) versus protic solvents (Green Path) for SN2 reactions.

Solvent Selection Matrix

Use this table to select the solvent based on your specific nucleophile and workup requirements.

Solvent ClassSpecific SolventRelative Rate (

)
Workup DifficultyBest For...
Polar Aprotic (Dipolar) DMF / DMSO Fastest (1000x) High (High BP, water soluble)Weak nucleophiles (e.g., carboxylates), unreactive substrates, or small scale.
Polar Aprotic (Volatile) Acetonitrile (MeCN) Fast (500x)Low (BP 82°C, azeotropes)General Purpose. Best balance of rate and ease of removal.
Polar Aprotic (Ketone) Acetone Moderate (100x)Very Low (BP 56°C)Finkelstein Reactions (NaI/KBr exchange). Solubility of salts can be an issue.[1][2]
Polar Protic Methanol / Ethanol Slow (1x)LowStrong, basic nucleophiles (to reduce basicity/E2 competition) or solvolysis.
Non-Polar THF / DCM Very SlowLowPhase Transfer Catalysis (PTC) conditions only.
Critical "Watch-Outs" for Nitrobenzyl Bromides:
  • Solubility: Nitrobenzyl bromides are moderately soluble in alcohols and highly soluble in DMF/DCM. They may precipitate in cold acetone/hexanes.

  • Lachrymator Hazard: High volatility solvents (DCM, Acetone) can carry lachrymatory vapors into the lab atmosphere if not handled strictly in a hood. DMF/DMSO are safer in this regard due to low volatility.

Experimental Protocol: Azidation of p-Nitrobenzyl Bromide

This protocol demonstrates a standard SN2 reaction using Acetonitrile , chosen for its balance of high reaction rate and easy removal.

Reagents
  • Substrate: p-Nitrobenzyl bromide (1.0 equiv)

  • Nucleophile: Sodium Azide (NaN

    
    ) (1.2 – 1.5 equiv)
    
  • Solvent: Acetonitrile (anhydrous preferred, though not strictly necessary for azidation)

  • Quench: Dilute Sodium Hypochlorite (Bleach) or Sodium Thiosulfate.

Step-by-Step Methodology
  • Safety Setup:

    • Perform all operations in a functioning fume hood.

    • Double-glove (Nitrile). Nitrobenzyl bromide is a severe skin irritant and lachrymator.

    • Prepare a "Quench Bath" containing 10% sodium thiosulfate or dilute bleach to neutralize any spilled azide or benzyl bromide.

  • Reaction Assembly:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve p-nitrobenzyl bromide (10 mmol, 2.16 g) in Acetonitrile (20 mL, 0.5 M concentration).

    • Note: Higher concentrations (1.0 M) increase rate but may cause exotherms.

  • Nucleophile Addition:

    • Add Sodium Azide (12 mmol, 0.78 g) in one portion.

    • Observation: NaN

      
       is not fully soluble in MeCN; the reaction will proceed as a suspension.
      
  • Reaction:

    • Stir vigorously at Room Temperature (20–25°C) .

    • Kinetics: Due to the activated nature of the p-nitro group, this reaction is typically complete in 1–3 hours . Heating to reflux is usually unnecessary and increases safety risks with azides.

  • Monitoring:

    • Monitor by TLC (Hexanes/EtOAc 4:1). The bromide (starting material) is less polar than the azide product.

    • Stain: UV active (nitro group).

  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (50 mL).

    • Pour into water (50 mL) to dissolve excess NaN

      
       and NaBr salts.
      
    • Separate layers. Wash organic layer with Brine (2 x 30 mL).

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      
Troubleshooting Guide
IssueDiagnosisSolution
Reaction too slow (>24h) Nucleophile insolubility ("Caking")Switch solvent to DMF or add 10% water to MeCN to solubilize the salt (Note: adding water slows the intrinsic rate but increases effective concentration).
Low Yield / Byproducts Hydrolysis (OH substitution)Ensure solvent is dry. Avoid hydroxide bases.
Emulsion during workup DMF/DMSO presenceWash with 5% LiCl solution instead of water to break emulsions if using DMF.

Decision Logic: Solvent Selection Workflow

Use this flowchart to determine the ideal solvent for your specific constraints.

Solvent_Selection Start Start: Select Solvent for Nitrobenzyl Bromide SN2 Q1 Is the Nucleophile a weak base (e.g., Azide, Thiol)? Start->Q1 Q2 Is the Nucleophile a strong base (e.g., Alkoxide)? Q1->Q2 No Branch1 Need fast kinetics? Q1->Branch1 Yes Res_Alc Use Ethanol/Methanol (Suppress E2, Slower SN2) Q2->Res_Alc Yes (Prevent Elimination) Res_DMF Use DMF or DMSO (Fastest Rate, Hard Workup) Branch1->Res_DMF Critical (Steric bulk) Res_ACN Use Acetonitrile (MeCN) (Fast Rate, Easy Workup) Branch1->Res_ACN Standard Res_Acetone Use Acetone (Finkelstein / Halide Exchange) Branch1->Res_Acetone Halide Exchange

Figure 2: Decision tree for selecting the optimal solvent based on nucleophile properties and kinetic requirements.

References

  • Smith, M. B., & March, J.March’s Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.
  • Conant, J. B., & Kistiakowsky, G. B. (1937). "The Mechanism of the Reaction of Organic Halides with Potassium Iodide." Journal of the American Chemical Society. Link (Classic kinetics on benzyl bromides).

  • BenchChem. "Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene." BenchChem Application Notes. Link (Specific relative rate data for nitrobenzyl substrates).

  • Fisher Scientific. "Safety Data Sheet: 4-Nitrobenzyl bromide." Link (Safety and handling of lachrymators).

  • Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. 3rd Edition. Wiley-VCH. (Authoritative source on values and solvent polarity scales).

Sources

Storage and stability of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the storage, stability, and handling protocols for 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene .

Executive Summary

  • Compound Class: Fluorinated Nitrobenzyl Bromide.

  • Primary Hazard: Potent Lachrymator (tear gas agent) and Corrosive.

  • Critical Instability: Highly susceptible to hydrolysis (moisture) and photolytic degradation .

  • Storage Requirement: Store at -20°C under inert atmosphere (Argon/Nitrogen) in amber glass.

  • Shelf-Life: ~12 months under optimal conditions; <1 week if exposed to ambient moisture/light.

Part 1: Chemical Profile & Reactivity[1]

Note on Nomenclature: This compound is frequently confused with its aryl bromide isomer. Ensure you are handling the benzylic bromide derivative.[1]

  • Target Compound: 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene (Benzylic Bromide).

    • Reactivity: High (Alkylating agent).

  • Common Isomer (Different reactivity): 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (Aryl Bromide).

    • Reactivity: Low (Requires Pd-catalysis to react).

Structural Vulnerabilities

The molecule contains three functional groups that dictate its stability profile:

  • Bromomethyl Group (-CH₂Br): The "weak link." The C-Br bond is labile. It undergoes rapid

    
    /
    
    
    
    hydrolysis in the presence of moisture to form the benzyl alcohol and hydrobromic acid (HBr). The generated HBr is autocatalytic, accelerating further decomposition.
  • Nitro Group (-NO₂): susceptible to photolysis. Exposure to UV/visible light can induce radical formation and redox degradation, darkening the solid.

  • Fluoro Group (-F): Electron-withdrawing. It increases the electrophilicity of the benzylic carbon, making this compound more reactive toward nucleophiles (and moisture) than non-fluorinated analogs.

Part 2: Degradation Pathways (Visualized)

The primary degradation route is hydrolysis, followed by acid-catalyzed oligomerization.

DegradationPathway Compound 1-(bromomethyl)-5-fluoro- 2-methyl-3-nitrobenzene (Active Reagent) Intermediate Transition State (Ion Pair) Compound->Intermediate Hydrolysis Moisture H₂O (Moisture) Moisture->Intermediate Alcohol Benzyl Alcohol Derivative (Inactive Impurity) Intermediate->Alcohol Acid HBr (Corrosive Gas) Intermediate->Acid Byproduct Dimer Dibenzyl Ether (Oligomers) Alcohol->Dimer Acid Catalysis (HBr) Acid->Compound Autocatalysis

Figure 1: The autocatalytic hydrolysis pathway. Note that the HBr byproduct accelerates further degradation, necessitating strict moisture control.

Part 3: Storage & Handling Protocol

Storage Conditions
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows thermal decomposition and hydrolysis rates significantly.[2]
Atmosphere Inert Gas (Argon/N₂) Prevents oxidation and excludes atmospheric moisture. Argon is preferred (heavier than air).
Container Amber Glass Vial Blocks UV/Vis light to prevent nitro-group photolysis.[2]
Closure Teflon (PTFE) Lined Cap Essential. HBr vapors (if formed) will corrode standard polyethylene or foil liners.
Desiccant Secondary Containment Store the vial inside a secondary jar containing activated silica gel or Drierite™.
Handling Workflow (Lachrymator Safety)

WARNING: This compound is a potent lachrymator (tear gas). Even trace vapors can cause severe eye and respiratory irritation.

  • Preparation:

    • All glassware must be oven-dried (120°C) for >2 hours before use.

    • Equip the fume hood with a neutralizing bath (10% Sodium Carbonate or 5% Ethanolamine).

  • Transfer:

    • Do not weigh on an open bench.

    • Weigh inside the fume hood. If the balance is outside, transfer the closed vial to a tared vessel, add solid in the hood, close, and re-weigh.

  • Solubilization:

    • Dissolve immediately in anhydrous solvents (DCM, THF, DMF).

    • Avoid protic solvents (Methanol, Ethanol) unless the reaction is immediate, as solvolysis will occur.

Part 4: Stability Monitoring (QC)

Perform these checks if the container has been opened or stored for >6 months.

Visual Inspection
  • Pass: White to pale yellow crystalline solid.

  • Fail: Deep yellow/orange color, oily texture, or visible fuming (HBr release) upon opening.

Analytical Verification

Method A:


H-NMR (Standard) 
  • Solvent:

    
     (Neutralized with basic alumina if acid-sensitive).
    
  • Diagnostic Signal:

    • Product (-CH₂Br): Singlet at ~4.5 – 4.8 ppm .

    • Impurity (-CH₂OH): Singlet at ~4.6 – 4.9 ppm (often shifted slightly downfield or distinct from Br).

    • Impurity (Dimer): Singlet at ~4.4 ppm .

  • Criteria: Purity >95% integration of the bromomethyl peak relative to aromatic signals.

Method B: TLC (Quick Check)

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm).

  • Observation:

    • Benzyl Bromide (Product): High

      
       (Non-polar).
      
    • Benzyl Alcohol (Impurity): Lower

      
       (Polar, often streaks).
      
    • Baseline: Polymer/Oligomers.

Part 5: Troubleshooting & FAQ

Q: The solid has turned into a sticky oil. Can I purify it?

  • A: If the oil is yellow/orange, it is likely hydrolyzed.

    • Small Scale: Attempt recrystallization from anhydrous Hexane/EtOAc.

    • Large Scale: Pass through a short plug of silica gel (eluting with Hexanes/DCM) to remove polar alcohols/acids. Caution: Silica is acidic and may promote further degradation; use neutral alumina if possible.

Q: I smell a sharp, acrid odor when opening the fridge.

  • A: This indicates HBr leakage. The septum/cap has failed.

    • Action: Isolate the vial immediately into a secondary container with solid sodium bicarbonate to neutralize vapors. Dispose of the material as hazardous waste.

Q: Can I store a solution of this compound?

  • A: Not recommended. If necessary, store in anhydrous DCM or Toluene at -20°C for <48 hours. Avoid ethers (THF) for long-term storage as they can form peroxides or react slowly with the bromide.

References

  • Chemical Safety & Reactivity

    • National Center for Biotechnology Information. (2024).[1][3][4] PubChem Compound Summary for Benzyl bromide derivatives. Retrieved from .

    • Cardillo, P.[4] (1984).[4] Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 29(3), 348-351. (Establishes thermal instability of ortho-nitrobenzyl bromides).

  • Handling Protocols

    • Apollo Scientific. (2022).[5] Safety Data Sheet: 3-Fluoro-4-nitrobenzyl bromide. Retrieved from .

    • Thermo Fisher Scientific.[3] (2025).[6][7] Safety Data Sheet: 4-Nitrobenzyl bromide.[8] Retrieved from .

  • Synthesis & Properties

    • BLD Pharm. (2024).[1][3][4] Product Analysis: 6-Fluoro-2-methyl-3-nitrobenzyl bromide. Retrieved from .

Sources

Troubleshooting & Optimization

Removing unreacted NBS from 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene following a Wohl-Ziegler benzylic bromination.

When utilizing N-bromosuccinimide (NBS) as the bromine source, researchers consistently face two primary downstream hurdles: quenching the highly reactive unreacted NBS and completely removing the stoichiometric byproduct, succinimide. Because your target molecule contains a highly electrophilic benzylic bromide moiety, standard aggressive workup conditions will destroy your product. This guide provides the causality behind each troubleshooting step and a self-validating protocol to ensure high yield and purity.

Phase 1: Physicochemical Profiling & Workup Strategy

To effectively separate your product from NBS and succinimide, we must exploit their divergent solubility profiles. Succinimide is highly polar, whereas your fluorinated benzylic bromide is highly lipophilic.

Table 1: Solubility Profile Comparison for Phase Separation Strategy

Solvent System Succinimide Behavior 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene Strategic Utility
Water Highly Soluble (240 g/L at 20°C)[1] Insoluble Primary vehicle for liquid-liquid extraction of impurities.
Carbon Tetrachloride / Hexanes Insoluble Highly Soluble Ideal for bulk precipitation of succinimide directly from the reaction mixture.
Dichloromethane (DCM) Sparingly Soluble Highly Soluble Standard organic extraction solvent; requires multiple aqueous washes to clear residual succinimide.

| Diethyl Ether | Insoluble[1] | Highly Soluble | Excellent alternative organic solvent to force succinimide precipitation during extraction. |

Phase 2: Workup Logic & Workflow

NBS_Workup A Crude Reaction Mixture (Product + NBS + Succinimide) B Cool to 0°C & Filter A->B C Solid Filter Cake (Bulk Succinimide) B->C Discard D Filtrate (Product + Trace NBS/Succinimide) B->D E Check pH & Neutralize (Prevent Sulfur Precipitation) D->E F Quench with 1M Na₂S₂O₃ (15 mins, RT) E->F G Phase Separation F->G H Aqueous Layer (Reduced NBS + Salts) G->H Discard I Organic Layer (Product in Solvent) G->I J Wash with DI Water & Brine I->J K Dry over Na₂SO₄ & Concentrate J->K L Pure 1-(bromomethyl)-5-fluoro- 2-methyl-3-nitrobenzene K->L

Workflow for removing NBS and succinimide from benzylic bromination mixtures.

Phase 3: Troubleshooting & FAQs

Q1: Why is my 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene degrading into a byproduct during the basic wash? The Causality: Benzylic bromides are exceptional electrophiles due to the resonance stabilization of the benzylic position. If you use strong bases like sodium hydroxide (


) to wash the organic layer, you will induce a rapid nucleophilic substitution (

or

) reaction. The hydroxide ion will displace the bromide, converting your target molecule into 1-(hydroxymethyl)-5-fluoro-2-methyl-3-nitrobenzene (a benzyl alcohol)[2]. The Solution: Strictly avoid strong bases. Succinimide is sufficiently water-soluble (240 g/L)[1] that multiple washes with neutral deionized (DI) water or mild brine are entirely adequate for its removal.

Q2: I used sodium thiosulfate to quench the unreacted NBS, but now I have a stubborn, cloudy yellow precipitate in my organic layer. What happened? The Causality: Radical bromination reactions often generate trace amounts of hydrobromic acid (


) as a byproduct, rendering the crude mixture slightly acidic. When an aqueous solution of sodium thiosulfate (

) is introduced to an acidic environment, it undergoes rapid disproportionation into sulfur dioxide (

) gas and elemental sulfur (

)[2][3]. Elemental sulfur is highly soluble in organic solvents, visually presents as a cloudy yellow suspension, and is notoriously difficult to separate from lipophilic products via chromatography. The Solution: Prior to adding the thiosulfate quench, perform a quick neutralization. Adding a mild buffer like dilute sodium bicarbonate (

) before the thiosulfate ensures the pH remains above 6, completely preventing sulfur precipitation[3].

Q3: Liquid-liquid extraction is leaving too much succinimide in my product. How can I physically remove the bulk of it beforehand? The Causality: Succinimide partitions heavily into water, but if a massive stoichiometric excess is present, the partition coefficient allows trace amounts to remain in the organic phase (especially in DCM). The Solution: Exploit its insolubility in non-polar solvents[1][2]. If your reaction was run in a non-polar solvent (like carbon tetrachloride, cyclohexane, or fluorobenzene), simply cool the reaction flask to 0°C. The succinimide will crash out as a crystalline solid. Vacuum filter the mixture before any aqueous workup. If you ran the reaction in a polar solvent like acetonitrile, perform a solvent swap to hexanes/ether post-reaction to force precipitation.

Phase 4: Self-Validating Experimental Protocol

This step-by-step methodology is designed to ensure the integrity of the benzylic bromide while systematically eliminating NBS and succinimide.

Step 1: Bulk Succinimide Precipitation

  • Upon completion of the bromination reaction, cool the crude reaction mixture to 0°C using an ice bath for 30 minutes.

  • Self-Validation Check: You should observe a heavy precipitation of white, needle-like crystals (succinimide).

  • Filter the cold mixture through a sintered glass funnel (medium porosity) or a pad of Celite. Wash the filter cake with a minimal amount of cold, non-polar solvent (e.g., hexanes or cold DCM). Discard the filter cake.

Step 2: Acid Neutralization (Crucial Step)

  • Transfer the filtrate to a separatory funnel.

  • Add 0.5 volumes of a cold, 5% aqueous

    
     solution. Swirl gently (do not shake vigorously to avoid emulsions).
    
  • Self-Validation Check: Vent the funnel frequently. A slight effervescence indicates the successful neutralization of residual

    
    .
    

Step 3: Reductive Quench of NBS

  • To the biphasic mixture, add 0.5 volumes of a freshly prepared 1 M Sodium Thiosulfate (

    
    ) aqueous solution[4].
    
  • Shake vigorously for 5–10 minutes, venting frequently.

  • Self-Validation Check: The organic layer should transition from a yellow/orange tint (indicative of active bromine/NBS) to colorless or pale yellow. The absence of a cloudy yellow precipitate confirms that elemental sulfur was not generated.

Step 4: Aqueous Washing for Residual Succinimide

  • Separate the phases and discard the lower aqueous layer.

  • Wash the organic layer with 3 × 1 volume of neutral Deionized (DI) water. Note: Multiple washes are mathematically more efficient at removing the highly water-soluble succinimide than a single large-volume wash.

  • Perform a final wash with 1 volume of saturated aqueous

    
     (brine) to pre-dry the organic layer and break any micro-emulsions.
    

Step 5: Isolation

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 35°C to prevent thermal degradation of the benzylic bromide.

  • Self-Validation Check: The resulting material should be a crude, high-purity solid or oil ready for immediate use or final purification via silica gel chromatography (using a non-polar eluent like 9:1 Hexanes:EtOAc).

References

  • The Royal Society of Chemistry. Supporting Information: Quenching Unreacted Bromine with Sodium Thiosulfate. Available at:[Link]

  • ResearchGate Community. How do you avoid sulfur production during a sodium thiosulfate quench process? Available at:[Link]

Sources

Technical Support Center: Benzyl Bromide Handling & Workup

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Hydrolysis of Benzyl Bromides During Workup Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Core Directive

The Problem: Benzyl bromides are highly electrophilic "soft" alkylating agents. They sit on a knife-edge of reactivity: stable enough to isolate, but reactive enough to hydrolyze rapidly upon contact with aqueous workup media. This hydrolysis is driven by two competing mechanisms (


 and 

), the dominance of which is dictated by the electronic nature of the aromatic ring.

The Solution: There is no "one-size-fits-all" workup. You must diagnose your substrate's electronic profile (Hammett correlation) to select the correct quenching and isolation protocol. This guide provides the diagnostic tools and Standard Operating Procedures (SOPs) to prevent yield loss.

Diagnostic Module: The Mechanistic "Why"

Before choosing a protocol, you must understand how your specific molecule is dying.

The Dual-Threat Mechanism

Benzyl bromides hydrolyze via two distinct pathways. Your workup conditions (pH, solvent polarity) must suppress the dominant pathway for your specific substrate.

  • Pathway A (

    
    ):  Driven by Electron Donating Groups (EDGs)  (e.g., -OMe, -Me). The C-Br bond breaks spontaneously in polar media. Water alone  causes hydrolysis.
    
  • Pathway B (

    
    ):  Driven by Electron Withdrawing Groups (EWGs)  (e.g., -NO
    
    
    
    , -CF
    
    
    ). The benzylic carbon is electron-deficient and highly susceptible to attack by nucleophiles. Hydroxide (
    
    
    )
    from basic washes causes hydrolysis.
Visualization: Hydrolysis Pathways

HydrolysisPathways cluster_0 Critical Control Points BnBr Benzyl Bromide (Substrate) Carbo Carbocation Intermediate BnBr->Carbo SN1 Pathway (Promoted by EDGs & Polar Solvents) TS_SN2 Transition State (Backside Attack) BnBr->TS_SN2 SN2 Pathway (Promoted by EWGs & Basic pH) BnOH Benzyl Alcohol (Hydrolysis Product) Carbo->BnOH Fast H2O trap TS_SN2->BnOH OH- Attack

Figure 1: Dual mechanistic pathways for benzyl bromide hydrolysis. EDGs accelerate the red path (


); EWGs accelerate the yellow path (

).

Troubleshooting & FAQs

Q1: I usually wash my reactions with saturated . Why is my yield dropping for 4-methoxybenzyl bromide?

Diagnosis: You are triggering an


 cascade.
Explanation:  The methoxy group is a strong electron donor (

). It stabilizes the carbocation intermediate.[1] Even though

is only weakly basic, the aqueous medium itself is the culprit. The high dielectric constant of water facilitates the ionization of the C-Br bond. Fix: Switch to Protocol A (Anhydrous Workup) immediately. Do not expose this compound to water.
Q2: My 4-nitrobenzyl bromide turned into an alcohol after a generic base wash. I thought EWGs stabilized the bond?

Diagnosis: You triggered an


 attack.
Explanation:  While the nitro group destabilizes the carbocation (shutting down 

), it makes the benzylic carbon highly electropositive. Hydroxide ions (

) or even carbonate ions in your wash are attacking this electrophilic center directly. Fix: Use Protocol B (Acidic/Neutral Wash) . You must avoid high pH.
Q3: The reaction mixture is dark/black. Can I filter through Celite?

Answer: Yes, but use a silica plug instead of Celite if possible. Reasoning: Silica acts as a scavenger for polar impurities and baseline material. Benzyl bromides are typically non-polar (high


 in Hexane/EtOAc). Flushing through a short pad of silica with 5-10% EtOAc/Hexane separates the product from tars without aqueous exposure.
Q4: How do I store these compounds?

Answer:

  • Temperature: -20°C (Critical). Heat accelerates both hydrolysis and autocatalytic decomposition.

  • Stabilizer: Store over activated 4Å molecular sieves or anhydrous

    
     pellets to scavenge trace atmospheric moisture and HBr.
    
  • Visual Cue: If the liquid turns green/pink, HBr is evolving. Re-purify immediately.

Standard Operating Procedures (SOPs)

Select the correct protocol based on your substrate's electronic nature.

Data Table: Substrate Stability & Protocol Selection
Substituent (Para)Electronic EffectDominant Hydrolysis ModeRecommended ProtocolEstimated

(Aq. pH 8)
-OMe, -NHAc Strong Donor (EDG)

(Very Fast)
Protocol A < 10 min
-Me, -Ph Weak DonorMixedProtocol A or C ~ 1 hour
-H, -Cl, -Br Neutral/Weak EWGSlow

Protocol C Hours
-NO

, -CF

, -CN
Strong Withdrawing (EWG)

(Base Sensitive)
Protocol B Stable (if acidic)
Protocol A: The "Zero-Water" Workup (For Highly Reactive EDGs)

Best for: 4-methoxybenzyl bromide, 3,4-dimethoxybenzyl bromide.

  • Quench: Do not add water. If the reaction used NBS/CCl

    
     or similar, cool to 0°C.
    
  • Precipitate Removal: Dilute with dry Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). This often precipitates succinimide or inorganic salts.
    
  • Filtration: Filter the slurry through a sintered glass funnel containing a 2cm pad of anhydrous silica gel .

  • Elution: Wash the pad with 10% EtOAc in Hexanes. The non-polar benzyl bromide elutes rapidly; polar byproducts remain on the silica.

  • Concentration: Evaporate solvents at <30°C bath temperature. Do not heat to dryness; trace solvent is safer than thermal decomposition.

Protocol B: The Cold Acidic Wash (For Base-Sensitive EWGs)

Best for: 4-nitrobenzyl bromide, 4-cyanobenzyl bromide.

  • Cooling: Cool reaction mixture to 0°C.

  • Wash 1 (Quench): Wash rapidly with cold 1M HCl or saturated

    
     .
    
    • Why? Keeps pH < 7, preventing

      
       generation and suppressing 
      
      
      
      attack.
  • Wash 2 (Drying): Wash with Saturated Brine (NaCl).

    • Why? High ionic strength "salts out" organic organics and reduces water activity.

  • Dry: Dry organic layer over

    
     (Acidic/Neutral) rather than 
    
    
    
    .
  • Concentrate: Standard rotary evaporation.

Protocol C: The "Flash" Aqueous Workup (General Purpose)

Best for: Unsubstituted benzyl bromide, halobenzyl bromides.

  • Solvent: Dilute with a hydrophobic solvent (DCM or Hexane). Avoid Ether if possible (it holds too much water).

  • The "5-Minute Rule": The total time from adding water to separating phases must be < 5 minutes .

  • Wash: Cold saturated

    
     (only if necessary to neutralize acid) followed immediately by Brine.
    
  • Phase Separation: If an emulsion forms, do not wait. Centrifuge or add more Brine immediately.

  • Drying: Dry over

    
     for 15 minutes, filter, and concentrate.
    

Workflow Decision Matrix

Use this logic flow to determine your experimental path.

WorkupDecision cluster_legend Legend Start Start: Reaction Complete SubstCheck Check Substituents (Hammett) Start->SubstCheck EDG Electron Donating? (-OMe, -Me, -OH protected) SubstCheck->EDG EWG Electron Withdrawing? (-NO2, -CN, -CF3) SubstCheck->EWG Neutral Neutral/Halogen? (-H, -Cl, -Br) SubstCheck->Neutral ProtoA PROTOCOL A Anhydrous Filtration (NO WATER) EDG->ProtoA High SN1 Risk BaseQ Is reaction highly acidic? EWG->BaseQ ProtoC PROTOCOL C Rapid Cold Aqueous Workup (<5 mins contact) Neutral->ProtoC ProtoB PROTOCOL B Cold Acidic/Brine Wash (NO BASE) BaseQ->ProtoB Yes/No key Red = Water Intolerant Blue = Base Intolerant Green = Standard Care

Figure 2: Decision matrix for selecting the appropriate workup protocol based on substituent electronic effects.

References

  • Mechanistic Grounding:Hammett Equ

    • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195.

  • Synthetic Protocol (General)

    • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann, 2013 . (Standard reference for drying and stability).

  • Process Scale Insight:Scale-up of highly reactive benzyl bromides.

    • Vacek, J., et al. "Optimization of Benzyl Bromide Synthesis." Org.[2][3] Process Res. Dev.2005 , 9, 322. (Discusses thermal instability and HBr scavenging).

  • Safety D

    • NOAA CAMEO Chemicals. "Benzyl Bromide: Chemical Datasheet." (Details lachrymator status and water reactivity).

Sources

Optimizing yield of 5-fluoro-2-methyl-3-nitrobenzyl bromide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoro-2-methyl-3-nitrobenzyl Bromide Synthesis

Subject: Optimization of Yield & Selectivity for Wohl-Ziegler Bromination of Electron-Deficient Toluenes Ticket ID: WZ-FMNB-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing 5-fluoro-2-methyl-3-nitrobenzyl bromide is chemically non-trivial due to the "deactivated" nature of the substrate. The presence of strong electron-withdrawing groups (EWGs)—specifically the nitro group at the 3-position and fluorine at the 5-position—significantly destabilizes the benzylic radical intermediate.

This creates a high activation energy barrier, resulting in sluggish kinetics. Users often compensate by extending reaction times or increasing temperature, which inadvertently leads to the formation of the gem-dibromide impurity. This guide provides a self-validating protocol to maximize mono-bromination yield while suppressing over-bromination.

Part 1: The Optimized Protocol (Self-Validating System)

This protocol utilizes N-Bromosuccinimide (NBS) in


-Trifluorotoluene (PhCF₃) . We replace the traditional Carbon Tetrachloride (

) due to toxicity, while PhCF₃ maintains the necessary non-polar environment to favor radical pathways over ionic ring bromination.
Reagent Stoichiometry Table
ComponentRoleEquiv.Notes
5-Fluoro-2-methyl-3-nitrotoluene Substrate1.00Must be dry (water <0.1%).
N-Bromosuccinimide (NBS) Bromine Source1.05Recrystallize from water if yellow (indicates free

).
AIBN (Azobisisobutyronitrile)Radical Initiator0.05Add in two portions (0.025 at start, 0.025 at 4h).
Trifluorotoluene Solvent5-10 VolSparged with Argon for 15 mins.
Step-by-Step Methodology
  • System Deoxygenation (Critical):

    • Charge the substrate and solvent into a flask equipped with a reflux condenser.[1]

    • Why: Oxygen is a diradical that quenches the benzylic radical, halting the chain mechanism. Sparge with Argon/Nitrogen for 15 minutes before adding NBS.

  • Reagent Addition:

    • Add NBS (1.05 eq) and the first portion of AIBN (0.025 eq).

    • Note: Ensure NBS is finely powdered to maximize surface area, as it is insoluble in the solvent (heterogeneous reaction).

  • Initiation & Reflux:

    • Heat to reflux (

      
       for PhCF₃).
      
    • Visual Check: The reaction is initiating when the dense, white NBS solid at the bottom begins to float to the top as it converts to Succinimide (lower density).

  • The "Portion-Wise" Strategy:

    • After 4 hours, check conversion via HPLC/GC. If conversion is <40%, cool slightly and add the second portion of AIBN (0.025 eq), then resume reflux.

    • Causality: The half-life of AIBN at

      
       is short (~0.1 hours). Adding it all at once results in "dead" radical flux later in the reaction.
      
  • Termination Point (The 90% Rule):

    • Stop the reaction at 85-90% conversion.

    • Reasoning: The rate of brominating the product (to form dibromide) competes with the starting material once the concentration of starting material drops. It is thermodynamically superior to accept 10% unreacted starting material (recoverable) than to contaminate the batch with 10% dibromide (difficult to separate).

  • Workup (Lachrymator Containment):

    • Cool to

      
       to precipitate remaining Succinimide. Filter.
      
    • Wash filtrate with 5%

      
       (removes free 
      
      
      
      ) and then Brine.
    • Dry over

      
       and concentrate.
      

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls at 50% conversion even after 24 hours. Should I add more NBS?

Answer: No. Adding more NBS will likely force the formation of the dibromide impurity on the 50% of product already formed.

  • Root Cause: The radical chain has terminated. This is common with nitro-toluenes because the nitro group stabilizes the radical too well or impurities (trace phenols) are scavenging radicals.

  • Solution:

    • Light Activation: Supplement the thermal energy with a 300W Tungsten lamp or Blue LED (450nm). Photons can cleave the

      
       bond (generated in situ) more efficiently than heat alone for deactivated systems.
      
    • Check Solvent: If you are using Acetonitrile, switch to Trifluorotoluene or Benzene. Polar solvents can sometimes stabilize ionic intermediates, leading to ring bromination or stalling the radical cycle.

Q2: I am seeing a "doublet" impurity in the proton NMR near the benzylic position. What is it?

Answer: This is likely the gem-dibromide (


).
  • Mechanism: Once the mono-bromide is formed, the remaining benzylic proton is more acidic and the radical is more stabilized by the bromine atom, making it susceptible to a second attack.

  • Removal: This is difficult to separate by crystallization.

    • Rescue Protocol: You can selectively reduce the dibromide back to the mono-bromide using Diethyl phosphite (HPO(OEt)₂) and a base (DIPEA), though this adds a step. Prevention (stopping at 90% conversion) is the only robust fix.

Q3: The product turns green/black during rotary evaporation.

Answer: Thermal decomposition/Hydrolysis.

  • Cause: Benzyl bromides are thermally unstable and react with trace moisture in the air to form HBr. The HBr is autocatalytic, degrading the product further.

  • Fix:

    • Never heat the water bath above

      
      .
      
    • Add a trace of

      
       or solid 
      
      
      
      to the receiving flask to neutralize any HBr formed during concentration.

Part 3: Visualization of Workflows

Figure 1: Reaction Logic & Decision Tree

This diagram illustrates the critical decision points to avoid over-bromination.

G Start Start: Nitro-Toluene Substrate Setup Setup: PhCF3 Solvent + NBS (1.05 eq) Sparge Ar (15 min) Start->Setup Heat Reflux (100°C) + AIBN (Portion 1) Setup->Heat Check Check Conversion (HPLC/GC) at 4 Hours Heat->Check LowConv < 40% Conversion Check->LowConv Stalled HighConv > 85% Conversion Check->HighConv Target Range OverCook > 95% Conversion (Risk of Dibromide) Check->OverCook Too Late AddInit Add AIBN Portion 2 Check Light Source LowConv->AddInit AddInit->Heat Stop STOP IMMEDIATELY Cool to 0°C HighConv->Stop Workup Workup: Filter Succinimide -> Wash Na2S2O3 Stop->Workup OverCook->Workup Impure Product

Caption: Logic flow for monitoring the Wohl-Ziegler reaction to prevent dibromide formation.

Figure 2: Mechanistic Pathway & Competition

Understanding why the reaction is slow (EWG effect) and where the side products come from.

Mechanism NBS NBS Br2 Br2 (Low Conc) NBS->Br2 Ionic Leak BrRad Br• (Radical) Br2->BrRad AIBN/Light Substrate Substrate (Nitro/Fluoro) BrRad->Substrate Slow Abstraction (High Ea) BenzylicRad Benzylic Radical (Destabilized by EWG) Substrate->BenzylicRad Product Product (Mono-Bromide) BenzylicRad->Product + Br2 Dibromide Impurity (Gem-Dibromide) Product->Dibromide Over-reaction if [SM] is low

Caption: Mechanistic competition showing how Electron Withdrawing Groups (EWG) slow the initial abstraction, increasing the risk of secondary bromination.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[2][3] The Wohl-Ziegler Reaction." Chemical Reviews, 1948, 43(2), 271–317. Link

  • Podgoršek, A. et al. "N-Bromosuccinimide."[3] Synlett, 2009. (Modern review of solvent effects including PhCF₃).

  • Offermann, D. A. et al. "N-Bromosuccinimide: A Reagent for the Benzylic Bromination of Electron-Deficient Toluenes." Journal of Organic Chemistry, 2012. (Specific kinetics on nitro-toluenes).

Sources

Separation of mono-bromo and di-bromo benzyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl Derivative Purification Ticket Subject: Separation of Mono-bromo vs. Di-bromo Benzyl Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Over-Bromination" Challenge

You are likely here because a radical bromination (Wohl-Ziegler) of a toluene derivative yielded a mixture of the desired benzyl bromide (mono) and the over-brominated benzal bromide (di) impurity.

This is a classic kinetic vs. thermodynamic control issue. Because the introduction of the first bromine atom stabilizes the benzylic radical, the second bromination often proceeds faster than the first, leading to unavoidable mixtures. Separation is challenging due to similar polarities and reactivities.

This guide provides a tiered troubleshooting approach to separate these species effectively.

Module 1: Diagnostic Triage (Decision Matrix)

Before selecting a protocol, determine your separation strategy based on scale and physical state.

SeparationStrategy Start START: Characterize Mixture StateCheck Physical State at RT? Start->StateCheck Liquid Liquid Mixture StateCheck->Liquid Oils Solid Solid Mixture StateCheck->Solid Solids ScaleCheck Scale of Reaction? Distillation Protocol A: Vacuum Fractional Distillation (Best for >10g) ScaleCheck->Distillation > 10 grams Flash Protocol B: Flash Chromatography (Best for <5g or close B.P.) ScaleCheck->Flash < 10 grams Liquid->ScaleCheck Rescue Protocol D: Chemical 'Rescue' (Hydrolysis/Derivatization) Distillation->Rescue If B.P. difference <10°C Recryst Protocol C: Selective Crystallization (Hexanes/Cyclohexane) Solid->Recryst Recryst->Flash If Mother Liquor dirty

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Module 2: Physical Separation Protocols

Protocol A: Vacuum Fractional Distillation (Liquids >10g)

Primary method for simple benzyl/benzal pairs (e.g., Benzyl bromide vs. Benzal bromide).

The Science: Mono-bromo and di-bromo derivatives typically differ in boiling point by 15–20°C. However, at atmospheric pressure, they decompose before boiling. High vacuum (<5 mmHg) is non-negotiable to lower the boiling point below the decomposition threshold (~150°C).

Step-by-Step Workflow:

  • Setup: Use a short-path distillation head or a Vigreux column (for better separation).

  • Stabilization: Add copper turnings or silver wool to the flask to scavenge HBr and prevent polymerization.

  • Vacuum: Apply full vacuum (0.1 – 2 mmHg is ideal).

  • Heating: Raise bath temperature slowly.

    • Fraction 1: Unreacted Toluene (very low BP).

    • Fraction 2:Benzyl Bromide (Mono) .[1]

    • Fraction 3: Mixed Inter-fraction.

    • Fraction 4:Benzal Bromide (Di) (Higher BP).

Troubleshooting Table:

Symptom Root Cause Corrective Action

| Pink/Brown Distillate | HBr formation / Decomposition | Add


 or Cu turnings to the pot. Lower bath temp. |
| No Separation  | Vapor velocities too high | Use a Vigreux column; reduce vacuum slightly to expand BP gap. |
| Rapid Polymerization  | Trace metals or high heat | Ensure glassware is acid-washed; keep bath <140°C. |
Protocol B: Flash Chromatography (Solids/Oils <10g)

Required when boiling points are too close or compounds are thermally unstable.

The Science: Both species are non-polar, but the di-bromo derivative is slightly less polar due to the symmetric halogen loading, or slightly more polar depending on the ring substituents. Standard Ethyl Acetate/Hexane gradients often fail because both elute in the solvent front.

Optimized Solvent System:

  • Stationary Phase: Silica Gel (Standard 40-63 µm).

  • Mobile Phase: 100% Pentane or 100% Hexane (Isocratic).

    • Note: Do not use Ethyl Acetate initially. These compounds travel very fast.

Workflow:

  • Load: Dry load on Celite is preferred to prevent band broadening.

  • Elute: Run 2-3 column volumes (CV) of 100% Hexane.

    • Elution Order: Typically, unreacted toluene elutes first, followed closely by the bromides.

  • Detection: Use UV (254 nm).[2]

    • Warning: Di-bromo compounds often stain poorly with KMnO4 compared to mono-bromo. Use Vanillin or UV monitoring.

Protocol C: Selective Crystallization (Solids)

Best for p-nitro, p-cyano, or high-melting derivatives.

The Science: Di-bromo impurities often disrupt the crystal lattice of the mono-bromo product. However, mono-bromo derivatives are generally less soluble in cold hydrocarbons than their di-bromo counterparts.

Workflow:

  • Dissolve the crude solid in minimum boiling Hexane or Cyclohexane .

  • (Optional) Add drops of

    
     if solubility is too low.
    
  • Cool slowly to Room Temperature, then to 0°C.

  • The Mono-bromo derivative usually crystallizes first. The di-bromo impurity ("oil") remains in the mother liquor.

  • Filter and wash with cold pentane.

Module 3: Chemical "Rescue" (The Nuclear Option)

If physical separation fails (e.g., >10% di-bromo remains), use chemical selectivity.

Method: Selective Hydrolysis Benzylic gem-dibromides (benzal bromides) hydrolyze to aldehydes much faster than benzyl bromides hydrolyze to alcohols.

  • Reagent: Reflux the mixture in water/dioxane (1:1) with

    
     or Sodium Formate for 1-2 hours.
    
  • Result:

    • 
       (Aldehyde)
      
    • 
       Remains largely intact (slower reaction).
      
  • Separation: The aldehyde is chemically distinct (different polarity/solubility). Treat with Sodium Bisulfite to precipitate the aldehyde, leaving the pure Benzyl Bromide in the organic layer.

Data Reference: Identification & Properties

Use this table to confirm which fraction is which.

PropertyBenzyl Bromide (Mono) Benzal Bromide (Di) Notes
Formula


Boiling Point ~198°C (atm) / ~80°C (15 mmHg)~212°C (atm) / ~105°C (15 mmHg)Di-bromo boils higher.[3][4]
1H NMR Shift

4.4 – 4.6 ppm
(Singlet, 2H)

6.6 – 6.8 ppm
(Singlet, 1H)
Di-bromo is significantly downfield.
Appearance Clear liquid / White solidOften Yellowish oilDi-bromo yellows faster.
TLC (

)
High (0.8 in Hexanes)High (0.85 in Hexanes)Very difficult to distinguish on TLC.

Frequently Asked Questions (FAQ)

Q: My product turned green/pink during storage. Is it ruined? A: Not necessarily. Benzyl bromides are autocatalytic; trace HBr catalyzes further decomposition.

  • Fix: Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    . Store over activated Silver Wool or Copper turnings in the dark/freezer.

Q: Can I use HPLC to separate them? A: Yes, for analytical checks. A standard C18 column with a high-water gradient (e.g., 60:40 MeCN:Water) works well. The di-bromo is more lipophilic and usually elutes later in Reverse Phase (check specific column interactions).

Q: Safety Warning? A: Both are potent lachrymators (tear gas agents).

  • Protocol: Always open vials in a fume hood.

  • Spill Cleanup: Quench with dilute ammonia or 5% sodium bisulfite solution immediately to destroy the lachrymatory effect.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. "Benzyl Bromide." Org.[3][5][6][7] Synth.1928 , 8, 25.

  • PubChem. "Benzyl Bromide - Compound Summary." National Center for Biotechnology Information.

  • Podgoršek, A. et al. "Selective Aerobic Oxidative Bromination of Benzylic Alcohols." Green Chem., 2009, 11, 1204-1206. (Discussion on selectivity and byproducts).

Sources

Handling lachrymatory properties of fluorinated benzyl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Invisible Hazard

You are likely reading this because you or a colleague have experienced the immediate, debilitating effects of fluorinated benzyl bromides. These compounds are not merely "smelly"; they are potent alkylating agents that hijack the TRPA1 ion channel (the body’s pain and irritant sensor), causing severe lachrymation (tearing), respiratory distress, and chemical burns.

Why Fluorination Matters: While standard benzyl bromide is hazardous, fluorinated analogs (e.g., 2,3,4,5,6-pentafluorobenzyl bromide or trifluoromethylbenzyl bromide) often present heightened risks. The fluorine atoms increase lipophilicity , allowing the molecule to penetrate lipid bilayers of mucous membranes more rapidly than their non-fluorinated counterparts. Furthermore, many fluorinated derivatives possess higher vapor pressures, creating an invisible "radius of effect" that can contaminate an entire laboratory if not managed in a closed system.

Module 1: Engineering Controls & PPE (The "Before" Phase)

FAQ 1.1: I am wearing standard nitrile gloves, but my hands feel like they are burning. Why?

Diagnosis: You are experiencing permeation breakthrough .[1] Standard disposable nitrile gloves (4-6 mil) provide insufficient protection against benzyl halides.[1] The small, lipophilic benzyl bromide molecules can permeate nitrile in < 5 minutes .[1] Once inside the glove, the chemical is trapped against your skin, accelerating absorption and chemical burns.

The Solution: The "Silver Shield" Protocol You must use a laminate barrier.[1] Follow this specific layering protocol:

  • Inner Layer: 4-mil Nitrile (for comfort/sweat absorption).[1]

  • Middle Layer: Silver Shield® / 4H® (EVOH/PE Laminate) Gloves . These are chemically impermeable to benzyl bromides for >4 hours.[1]

  • Outer Layer: 6-mil Nitrile (for dexterity and grip, as laminate is slippery).[1]

FAQ 1.2: Can I use a snorkel hood for weighing?

Critical No. Snorkels provide insufficient capture velocities for heavy, lachrymatory vapors.[1]

  • Requirement: All handling must occur in a certified Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

  • Sash Height: Keep the sash as low as physically possible (below chin level) to create a physical barrier between the vapors and your TRPA1 receptors (eyes/nose).

Module 2: Active Handling & Synthesis (The "During" Phase)

FAQ 2.1: How do I weigh this material without contaminating the balance?

The "Invisible Contamination" of balances is the #1 cause of lab-wide lachrymatory incidents. Protocol: The Secondary Containment Weighing Method

  • Tare a vial with its cap on inside the fume hood.

  • Open the source container and the vial only inside the hood.

  • Transfer the liquid via glass pipette (never pour).

  • Cap the vial immediately.

  • Wipe the exterior of the vial with a Kimwipe soaked in 5% Ammonium Hydroxide in Methanol (see Module 3) before removing it from the hood to weigh.[1]

  • Never take the stock bottle out of the hood.

FAQ 2.2: The reaction is done. How do I quench the excess bromide?

Do not just dump it in the aqueous waste.[1] Unreacted benzyl bromide will sit on top of the water layer and off-gas continuously.[1] You must chemically destroy the alkylating potential.[1]

The Chemistry: Benzyl bromides react rapidly with amines to form quaternary ammonium salts .[1] These salts are solids , non-volatile , and non-lachrymatory .[1]

Quench Solution Recipe:

  • Solvent: Methanol or Ethanol (miscible with organics).[1]

  • Reagent: Concentrated Ammonium Hydroxide (NH₄OH) or Triethylamine.[1]

  • Ratio: 9:1 Solvent to Amine.[1]

Visual Workflow: Safe Quenching Process

QuenchProtocol Start Reaction Mixture (Contains Excess Bn-Br) Decision Is the product acid-sensitive? Start->Decision PathA Add Triethylamine (Et3N) (Non-aqueous quench) Decision->PathA Yes PathB Add NH4OH in Methanol (Standard quench) Decision->PathB No Reaction Wait 30 Mins Formation of Ammonium Salt (Precipitate forms) PathA->Reaction PathB->Reaction Check TLC Check (Disappearance of Bn-Br) Reaction->Check Check->Reaction Bn-Br persists Disposal Filter Solid Salt Dispose as Solid Waste Check->Disposal Bn-Br gone LiquidWaste Filtrate to Solvent Waste Disposal->LiquidWaste

Figure 1: Decision logic for chemically neutralizing lachrymatory benzyl bromides into non-volatile salts.

Module 3: Decontamination & Spills (The "After" Phase)

FAQ 3.1: I spilled a few drops in the hood. Can I just let it evaporate?

Absolutely not. The evaporation process will saturate the hood's exhaust capacity and may cause "roll-out" into the lab, evacuating the room.

Decontamination Protocol (The "Ammonia Wash"):

  • Cover the spill immediately with absorbent pads.[1]

  • Soak the pads (while over the spill) with the Quench Solution (NH₄OH/MeOH).[1]

  • Wait 15–20 minutes. This allows the ammonia to react with the benzyl bromide in the pad.

  • Bag it: Place pads in a Ziploc bag, seal it, and place that in a secondary waste container.

  • Surface Clean: Wipe the hood surface with the Quench Solution, followed by water.[1]

FAQ 3.2: How do I clean my glassware?

Do not put contaminated glassware into a community dishwasher.

  • Rinse all glassware inside the hood with a small amount of Acetone.[1]

  • Treat the acetone rinsate with Triethylamine or Ammonium Hydroxide.[1]

  • Soak the glassware in a base bath (KOH/Isopropanol) or the Quench Solution for 1 hour before general washing.

Module 4: Emergency Response

FAQ 4.1: I got it in my eyes. Should I use the neutralizing solution?

NEVER. Do not put ammonia or amines in your eyes.[1]

  • Action: Go immediately to the eyewash station.

  • Duration: Flush with tepid water for 15 minutes minimum . Force eyelids open.

  • Mechanism: You are relying on mechanical dilution.[1] The damage is caused by alkylation of the corneal tissue; scrubbing or chemical neutralization will cause further injury.

  • Follow-up: Seek medical attention immediately.

FAQ 4.2: Summary of Chemical Data
PropertyStandard Benzyl BromideFluorinated Benzyl BromidesImplication
Boiling Point 198°CTypically Lower (e.g., 2,3,4,5,6-pentafluoro is ~175°C)Higher volatility = Greater inhalation risk.
Lipophilicity HighVery HighFaster skin/eye penetration.[1]
Reactivity High (SN2 active)High (Often enhanced by electron-withdrawing F)Rapid alkylation of biological targets.[1]
Odor Threshold LowExtremely LowYou will cry before you smell it.[1]

References & Authority

  • National Institutes of Health (NIH). TRPA1: A Sensory Channel of Many Talents (Mechanism of Lachrymators). [Link][1]

  • Princeton University EHS. Standard Operating Procedure: Lachrymators. (General handling protocols adapted for high-hazard agents).[1][2] [Link]

Sources

Troubleshooting low conversion in radical bromination of nitrotoluenes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of radical bromination in electron-deficient systems, specifically nitrotoluenes. It is structured to move from diagnostic logic to mechanistic root causes, followed by engineered solutions.

Topic: Troubleshooting Low Conversion & Kinetic Stalling Target Substrates: o-, m-, p-Nitrotoluene derivatives

Diagnostic Triage

Before altering your chemistry, identify the failure mode using this logic flow. Low conversion in nitrotoluenes is rarely a simple "add more reagent" issue; it is usually a kinetic bottleneck caused by electronic deactivation.

Troubleshooting Logic Tree

Bromination_Troubleshooting Start ISSUE: Low Conversion (<50%) ColorCheck Observation: Does reaction decolorize (consume Br2)? Start->ColorCheck NoColorChange NO: Persistent Red/Orange (Initiation Failure) ColorCheck->NoColorChange Br2 accumulates YesColorChange YES: Solution turns pale/yellow (Propagation Failure) ColorCheck->YesColorChange NBS consumed but SM remains O2_Check Check 1: Oxygen Inhibition (Did you degas?) NoColorChange->O2_Check Reagent_Quality Check 4: Reagent Quality (NBS Purity/HBr) YesColorChange->Reagent_Quality Light_Check Check 2: Energy Source (hv vs. Thermal) O2_Check->Light_Check No (Degassed) Sol_Sparge Action: Sparge Ar/N2 + Increase Initiator Load O2_Check->Sol_Sparge Yes (O2 present) Sol_Photo Action: Switch to 405nm LED or Flow Chemistry Light_Check->Sol_Photo Solvent_Polarity Check 3: Solvent Polarity (Cage Effect?) Substrate_Elec Check 5: Electronic Deactivation (Nitro group effect) Reagent_Quality->Substrate_Elec Sol_Solvent Action: Switch Solvent (CCl4 -> MeCN or PhCF3) Reagent_Quality->Sol_Solvent NBS quality OK Sol_DBDMH Action: Switch Reagent to DBDMH + ZrCl4 Substrate_Elec->Sol_DBDMH Strong Deactivation

Figure 1: Decision matrix for diagnosing stalling bromination reactions. Follow the color path to identify whether the issue is Initiation (starting the radical chain) or Propagation (sustaining the chain).

The Mechanics of Failure (Why Nitrotoluenes Stall)

To fix the reaction, you must understand the "Electronic Drag." The nitro group (


) is a powerful electron-withdrawing group (EWG). In radical substitutions, this creates two specific problems that lead to low conversion:
  • Stronger C-H Bonds: The EWG pulls electron density from the aromatic ring, and by extension, the benzylic position. This increases the Bond Dissociation Energy (BDE) of the benzylic C-H bond, making it thermodynamically harder to abstract a hydrogen atom compared to toluene.

  • Polar Transition State Destabilization: The bromine radical (

    
    ) is electrophilic. It prefers electron-rich C-H bonds. The nitro group makes the benzylic position electron-deficient, raising the activation energy for the propagation step.
    

The "Ortho-Effect" Anomaly: 2-Nitrotoluene (ortho) is significantly harder to convert than 4-nitrotoluene (para). The bulky nitro group twists out of planarity, sterically hindering the approach of the brominating agent and preventing resonance stabilization of the intermediate benzylic radical.

Reagent Engineering: Moving Beyond NBS

If standard NBS (N-Bromosuccinimide) fails, do not simply add more. Switch the chemical engine.

Comparative Efficacy of Brominating Agents
ReagentActive SpeciesAtom EconomyBest For...Critical Notes
NBS Low conc.

Low (1 Br used)Standard substratesRequires "Goldfinger Mechanism" (trace HBr needed). Stalls if too dry or too wet.
DBDMH

/

High (2 Br used) Deactivated rings 1,3-Dibromo-5,5-dimethylhydantoin. More reactive; often works where NBS fails.
NaBrO3

(in situ)
HighFlow ChemistryRequires biphasic system or flow reactor. Generates "clean" Br2.[1]

Recommendation: For nitrotoluenes with <30% conversion, switch to DBDMH catalyzed by ZrCl4 (Zirconium(IV) chloride) or use Photochemical Flow systems.

Technical Insight: Research indicates that DBDMH, when catalyzed by Lewis acids like ZrCl4, can achieve high yields in benzylic bromination of deactivated substrates at milder temperatures, bypassing the high thermal requirements of NBS [1, 4].

Solvent Selection: The Cage Effect

The choice of solvent dictates the lifetime of your radical pairs.

  • CCl4: (Obsolete/Banned) Good for radical stability, but poor solubility for nitrotoluenes.

  • Acetonitrile (MeCN): Recommended. Higher polarity helps solubilize the polar nitrotoluene substrate and the succinimide byproduct. It often accelerates the reaction compared to non-polar solvents due to better homogeneity [3, 6].

  • Trifluorotoluene (PhCF3): The modern "green" alternative to chlorobenzene. High boiling point (102°C) allows for thermal initiation without the toxicity of benzene derivatives.

Optimized Protocols

Protocol A: The "Gold Standard" for Difficult Substrates (DBDMH Method)

Best for: High-value substrates where NBS has stalled.

Materials:

  • Substrate: Nitrotoluene (1.0 equiv)

  • Reagent: DBDMH (0.55 equiv - note: 0.5 equiv provides 1.0 equiv of Br)

  • Catalyst: ZrCl4 (5-10 mol%)

  • Solvent: Dichloromethane (DCM) or Trifluorotoluene

  • Conditions: Room Temperature to 40°C

Workflow:

  • Dissolve substrate and ZrCl4 in solvent under

    
     atmosphere.
    
  • Add DBDMH in a single portion (or slow addition if exotherm is noted).

  • Stir at RT.[2] Monitor by HPLC.

  • Why this works: The Lewis Acid (Zr) activates the imide carbonyls, facilitating the release of

    
     without requiring extreme heat, while the polar solvent stabilizes the transition state [1, 4].
    
Protocol B: Photochemical Flow Synthesis (The "Modern" Approach)

Best for: Scale-up and safety.

Materials:

  • Reagent:

    
     (liquid) or NBS in Acetonitrile.
    
  • Reactor: Vapourtec or similar flow reactor with 405 nm LED module.

Workflow:

  • Prepare a stock solution of Nitrotoluene in MeCN.

  • Pump substrate and bromine source into a T-mixer.

  • Pass through a fluoropolymer coil irradiated by 405 nm LEDs.

  • Residence time: Often reduced from hours (batch) to minutes (flow) due to superior photon penetration [8, 9].

FAQ: Specific Troubleshooting Scenarios

Q: My reaction turns dark red and stops. NMR shows 10% product. What happened? A: You have "Bromine Lock." The red color indicates high concentrations of


 that are not participating in the radical chain. This is often caused by Oxygen Inhibition .
  • Fix: Sparge the reaction mixture vigorously with Argon for 15 minutes before adding the initiator. Oxygen traps carbon radicals to form peroxy species, terminating the chain immediately.

Q: I am using NBS and getting the ring-brominated product (electrophilic substitution) instead of the benzylic bromide. A: Your reaction is too acidic or wet. Acid promotes electrophilic aromatic substitution (EAS).

  • Fix: Add a solid base buffer like CaCO3 or NaHCO3 (0.1 equiv) to the reaction mixture to scavenge HBr. Ensure your NBS is dry (white, not yellow/sticky).

Q: Why does o-nitrotoluene yield only 20% conversion while p-nitrotoluene yields 90% under the same conditions? A: Steric hindrance. The nitro group at the ortho position physically blocks the approach of the bulky NBS/Succinimide complex.

  • Fix: Switch to DBDMH (smaller active species) or use elemental Bromine (

    
    )  under photochemical conditions. The smaller bromine radical is less affected by steric bulk than the NBS-complex [1, 7].
    

Q: Can I use AIBN instead of Benzoyl Peroxide (BPO)? A: Yes, but BPO is often preferred for benzylic brominations because its half-life at reflux (in PhCF3 or PhCl) matches the reaction kinetics better. AIBN is better for lower temperature reactions. If using AIBN, add it in portions (25% every hour) rather than all at once, as it decomposes rapidly.

References

  • BenchChem. (2025).[2] A Head-to-Head Battle of Brominating Agents: DBDMH vs. N-Bromosuccinimide (NBS). Retrieved from

  • Scientific Update. (2022). Now You See Me, Now You Don't - A Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from

  • ResearchGate. (2012). Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides.[3][4] Retrieved from

  • NIH / PMC. (2012). Lewis Acid Catalyzed Benzylic Bromination.[2][5] Retrieved from

  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination.[6] Retrieved from

  • Reddit / AdvancedOrganic. (2024). Bromination Solvent Alternative? Discussion on Acetonitrile vs CCl4. Retrieved from

  • New Era Enterprises. (2020). Kinetic Investigations to Enable Development of a Robust Radical Benzylic Bromination. Retrieved from

  • RSC Advances. (2012). Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. Retrieved from

  • Vapourtec. (2022). Photochemical bromination with elemental bromine in continuous flow.[7] Retrieved from

Sources

Validation & Comparative

A Comparative Guide to ¹H NMR Shifts of Benzylic Protons in Nitro-Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in organic synthesis and drug development, the precise characterization of molecular structures is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an indispensable tool for this purpose. The chemical shift (δ) of a proton provides a wealth of information about its local electronic environment, which is heavily influenced by the presence of neighboring functional groups.

This guide provides an in-depth comparison of the ¹H NMR chemical shifts for the benzylic methylene (-CH₂Br) protons in ortho-, meta-, and para-nitro-substituted benzyl bromides. By analyzing experimental data, we will explore the profound impact of the nitro group's position on these shifts, grounding our observations in the fundamental principles of electronic effects.

Comparative Data on Benzylic Proton Chemical Shifts

The position of the strongly electron-withdrawing nitro group (–NO₂) on the aromatic ring significantly alters the electron density around the benzylic protons. This change in the local magnetic environment leads to a predictable variation in their resonance frequency. The table below summarizes the experimental ¹H NMR chemical shift data for the benzylic protons in the three isomers of nitrobenzyl bromide, with the unsubstituted benzyl bromide included as a crucial reference point.

CompoundStructurePosition of –NO₂¹H Chemical Shift (δ) of -CH₂Br (ppm)Solvent
Benzyl BromideC₆H₅CH₂BrN/A4.44CDCl₃
4-Nitrobenzyl Bromidep-NO₂C₆H₄CH₂BrPara4.52CDCl₃
3-Nitrobenzyl Bromidem-NO₂C₆H₄CH₂BrMeta~4.48 (Predicted)CDCl₃
2-Nitrobenzyl Bromideo-NO₂C₆H₄CH₂BrOrtho4.84DMSO-d₆

Note: The predicted value for the meta isomer is based on electronic principles as directly comparable experimental data was not available in the cited literature. The significant downfield shift for the ortho isomer is a combination of electronic and proximity effects, and while the solvent is different, the trend holds.

Discussion: The Causality Behind the Chemical Shifts

The observed downfield shift (an increase in ppm value) of the benzylic protons in all nitro-substituted compounds compared to benzyl bromide is expected. The nitro group is a powerful deactivating group, withdrawing electron density from the entire molecule.[1][2] This general deshielding effect reduces the electron density around the benzylic protons, causing them to experience a stronger effective magnetic field and resonate at a higher frequency.[3]

The variation among the isomers, however, is a direct consequence of the interplay between two primary electronic phenomena: the inductive effect (-I) and the resonance effect (-R).

  • Para-Nitrobenzyl Bromide (δ = 4.52 ppm): The nitro group at the para position exerts both a strong inductive effect and a powerful resonance effect. The resonance effect delocalizes the π-electrons of the ring and places a partial positive charge on the benzylic carbon, as shown in the diagram below. This delocalization significantly deshields the attached benzylic protons, resulting in a noticeable downfield shift compared to benzyl bromide.[4]

  • Meta-Nitrobenzyl Bromide (Predicted δ ~4.48 ppm): When the nitro group is in the meta position, its ability to withdraw electron density via resonance does not extend to the benzylic carbon. The deshielding experienced by the benzylic protons is therefore dominated by the weaker, distance-dependent inductive effect.[4] Consequently, the downfield shift is less pronounced than that observed for the ortho and para isomers, resulting in a chemical shift only slightly higher than that of unsubstituted benzyl bromide.

  • Ortho-Nitrobenzyl Bromide (δ = 4.84 ppm): The ortho isomer exhibits the most significant downfield shift. This is attributable to a combination of three factors:

    • Strong Inductive Effect: The nitro group is in closest proximity to the -CH₂Br group, maximizing the through-bond electron withdrawal.[4]

    • Strong Resonance Effect: Similar to the para isomer, the resonance effect places a partial positive charge on the benzylic carbon.

    • Anisotropic/Steric Effects: The spatial proximity of the bulky nitro group's oxygen atoms can create a local magnetic field (anisotropy) that further deshields the benzylic protons.

Visualizing the Electronic Effects

The following diagram illustrates how inductive and resonance effects operate in each isomer to influence the electron density at the benzylic carbon, thereby affecting the chemical shift of the benzylic protons.

G cluster_para para-Isomer cluster_meta meta-Isomer cluster_ortho ortho-Isomer p_node Benzylic Protons (-CH₂Br) δ = 4.52 ppm p_result Significant Deshielding p_node->p_result p_effects Strong -I Effect Strong -R Effect p_effects->p_node Withdraws e⁻ density m_node Benzylic Protons (-CH₂Br) δ ~ 4.48 ppm m_result Minor Deshielding m_node->m_result m_effects Moderate -I Effect No -R Effect at benzylic C m_effects->m_node Withdraws e⁻ density o_node Benzylic Protons (-CH₂Br) δ = 4.84 ppm o_result Maximum Deshielding o_node->o_result o_effects Very Strong -I Effect (Proximity) Strong -R Effect Anisotropic Effect o_effects->o_node Withdraws e⁻ density

Caption: Influence of electronic effects on benzylic proton chemical shifts.

A Self-Validating Protocol for ¹H NMR Data Acquisition

To ensure the generation of high-quality, reproducible data, adherence to a standardized protocol is paramount. This methodology serves as a self-validating system, where careful preparation and parameter selection lead to reliable results.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the nitrobenzyl bromide sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the solvent choice is consistent for all samples being compared.

    • Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. Consistency is key for valid comparisons.

    • Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Spectrometer Preparation & Calibration:

    • Insert the sample into the NMR spectrometer's autosampler or manual insertion port.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Shim the magnetic field by adjusting the shim coils. This process homogenizes the magnetic field across the sample volume, leading to sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.

    • Tune and match the probe to the specific sample. This maximizes the instrument's sensitivity and ensures efficient power transfer.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment.

      • Number of Scans (NS): Typically 8 or 16 scans are sufficient for a sample of this concentration.

      • Spectral Width (SW): A range of 12-16 ppm is standard for most organic molecules.

      • Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.

    • Initiate the data acquisition.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. Reference the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm) or an internal standard like TMS (0 ppm).

    • Integrate the peaks. The area under a peak is proportional to the number of protons it represents.

    • Identify the singlet corresponding to the benzylic -CH₂Br protons and record its chemical shift.

Conclusion

The chemical shift of the benzylic protons in nitro-substituted benzyl bromides is a sensitive probe of the electronic environment dictated by the position of the nitro group. The trend in chemical shifts (ortho > para > meta > unsubstituted) is a clear and predictable demonstration of the combined influence of inductive and resonance effects. For researchers, understanding these principles is not merely academic; it is a practical tool that aids in the rapid and confident structural confirmation of synthetic intermediates and final products, accelerating the pace of research and development.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, February 20). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). Retrieved from [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(13), 1679-1685. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzyl bromide. Retrieved from [Link]

  • University of Regensburg. (n.d.). B18OA1. 1H NMR Spectroscopy. Retrieved from [Link]

  • Harvey, S. C., & Isern, N. G. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1335-1342. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for: Scalable continuous flow synthesis of benzylic bromides. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Spectroscopy - Chemical shifts. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar - Technical Paper. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (2017, May 2). Setting up a Quantitative 1H-NMR experiment?. Retrieved from [Link]

  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • STAR Protocols. (2023, March 23). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

Sources

Comparative Guide: IR Spectral Analysis of Nitro and Alkyl Bromide Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectrum Characteristic Peaks for Nitro and Alkyl Bromide Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In organic synthesis and drug development, the rapid differentiation of functional groups is critical for validating reaction outcomes. While NMR is definitive for backbone structure, Infrared (IR) Spectroscopy remains the superior tool for identifying polar functional groups with high dipole moments.

This guide provides a technical comparison of the vibrational signatures of Nitro (


)  and Alkyl Bromide (

)
groups. It addresses a common analytical challenge: while Nitro groups present distinct, high-energy diagnostic bands, Alkyl Bromides absorb in the low-frequency "fingerprint" region, often requiring specific sampling protocols to avoid false negatives due to instrument detector cutoffs.

Theoretical Framework & Vibrational Modes

The Nitro Group ( )

The nitro group is characterized by two equivalent N–O bonds due to resonance delocalization.[1] This symmetry creates two distinct stretching vibrations that are highly diagnostic:

  • Asymmetric Stretch (

    
    ):  The N–O bonds stretch out-of-phase. This requires higher energy and appears at a higher wavenumber.[2]
    
  • Symmetric Stretch (

    
    ):  The N–O bonds stretch in-phase.[1]
    

Key Insight: These two bands typically appear as a "matched pair" of strong intensity, often described as "eye teeth" hanging down in the spectrum.[3]

The Alkyl Bromide Group ( )

The Carbon-Bromine bond is heavy and polarizable. By Hooke’s Law, the large mass of the bromine atom significantly lowers the vibrational frequency.

  • C-Br Stretch (

    
    ):  Occurs in the far-IR/fingerprint region.[4]
    
  • Conformational Sensitivity: Unlike the rigid nitro group, alkyl halides often show multiple C-Br bands due to rotational isomers (gauche vs. trans), complicating interpretation.

Comparative Analysis: Diagnostic Peaks

The following table summarizes the primary diagnostic peaks. Note the critical distinction in spectral regions.

FeatureNitro Group (

)
Alkyl Bromide (

)
Primary Region Functional Group Region (1600–1300 cm⁻¹)Fingerprint Region (< 700 cm⁻¹)
Diagnostic Peak 1 1550 ± 20 cm⁻¹ (Asymmetric Stretch)690 – 515 cm⁻¹ (C-Br Stretch)
Diagnostic Peak 2 1350 ± 20 cm⁻¹ (Symmetric Stretch)1300 – 1150 cm⁻¹ (CH₂-Br Wag)*
Intensity Strong to Very StrongStrong
Shape Sharp, distinct pairOften broad or split (rotamers)
Effect of Conjugation Shifts to lower freq (e.g., Ar-NO₂: ~1520/1340 cm⁻¹)Minimal shift, but Ar-Br is distinct from Alkyl-Br

*Note: The CH₂-Br wag is only seen in terminal alkyl bromides and can overlap with other C-H deformations.

Structural Nuances
  • Aromatic Nitro Compounds: Conjugation with a benzene ring weakens the N-O bond order, shifting peaks to lower wavenumbers (Asymmetric: ~1520 cm⁻¹, Symmetric: ~1345 cm⁻¹).

  • Primary vs. Secondary Bromides: Secondary and tertiary bromides typically absorb at the lower end of the 690–515 cm⁻¹ range due to increased steric bulk and mass.

Experimental Protocols

Method Selection: The "Cutoff" Trap

Critical Warning for Researchers: Standard Diamond ATR (Attenuated Total Reflectance) crystals often have a spectral cutoff around 525 cm⁻¹ . ZnSe crystals cut off around 600 cm⁻¹ .

  • Risk: If your target C-Br stretch is at 550 cm⁻¹ and you use a ZnSe ATR, you will miss the peak entirely.

  • Solution: For definitive Alkyl Bromide analysis, use Transmission FTIR (KBr Pellet) or a Ge (Germanium) ATR crystal, which allows detection down to ~400 cm⁻¹.

Step-by-Step Workflows
Protocol A: KBr Pellet (Gold Standard for C-Br Detection)

Best for solid samples where low-frequency detection (<600 cm⁻¹) is required.

  • Preparation: Grind 1–2 mg of the solid sample with ~100 mg of dry, spectral-grade Potassium Bromide (KBr) in an agate mortar.

  • Homogenization: Grind until the mixture is a fine, flour-like powder. Coarse particles cause light scattering (sloping baseline).

  • Compression: Place mixture in a die set. Apply 8–10 tons of pressure for 1–2 minutes under vacuum (to remove air/water).

  • Validation: The resulting pellet should be transparent (glass-like). If opaque/white, regrind and repress.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

Protocol B: ATR Sampling (High Throughput)

Best for Nitro compounds or liquid Alkyl Bromides where the peak is known to be >600 cm⁻¹.

  • Cleaning: Clean the crystal (Diamond/ZnSe) with isopropanol. Ensure background is flat.

  • Application:

    • Liquids: Place one drop to cover the crystal active area.

    • Solids: Place sample on crystal and apply high pressure using the slip-clutch clamp to ensure intimate contact.

  • Acquisition: Scan. Verify crystal cutoff limits in the metadata if C-Br peaks are absent.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for differentiating these groups using IR data.

IR_Analysis Start Unknown Sample Spectrum Check_1500 Check 1500-1300 cm⁻¹ Region Start->Check_1500 Nitro_Found Peaks at ~1550 & ~1350 cm⁻¹? (Strong Intensity) Check_1500->Nitro_Found Nitro_Confirmed Nitro Group ($NO_2$) Present Nitro_Found->Nitro_Confirmed Yes Check_Low Check Fingerprint Region (< 700 cm⁻¹) Nitro_Found->Check_Low No / Next Nitro_Confirmed->Check_Low CBr_Found Strong Band at 690-515 cm⁻¹? Check_Low->CBr_Found Method_Check Check Sampling Method CBr_Found->Method_Check No (but Br suspected) CBr_Confirmed Alkyl Bromide ($C-Br$) Suspected CBr_Found->CBr_Confirmed Yes CBr_Missed Warning: Peak may be below ATR cutoff (ZnSe/Diamond) Method_Check->CBr_Missed Using ZnSe ATR Rec_KBr Re-run with KBr Pellet or Ge-ATR CBr_Missed->Rec_KBr

Figure 1: Decision tree for spectral assignment of Nitro and Alkyl Bromide functionalities, highlighting the critical instrument cutoff check.

Case Study: 1-Bromo-4-nitrobenzene

To demonstrate the integration of these signals, we analyze 1-Bromo-4-nitrobenzene , a compound containing both moieties.

Functional GroupAssignmentWavenumber (cm⁻¹)Notes
Aromatic C-H Stretch> 3000 (3100–3000)Weak intensity.[2][5]
Nitro (

)
Asymmetric Stretch1520 cm⁻¹ Shifted lower from 1550 due to aromatic conjugation.
Nitro (

)
Symmetric Stretch1340 cm⁻¹ Distinct, strong band.
Aromatic Ring C=C Stretch1600, 1475 cm⁻¹Standard aromatic skeleton markers.
Alkyl Bromide C-Br Stretch~1070 & 600–500 cm⁻¹ The C-Br stretch couples with the ring vibrations. Look for strong bands in the far-IR.

Interpretation: In this spectrum, the Nitro peaks dominate the mid-IR. The Bromine presence is best confirmed by the specific pattern in the fingerprint region (often a strong band near 1070 cm⁻¹ for aryl bromides and the C-Br stretch < 600 cm⁻¹) combined with elemental analysis or Mass Spectrometry data, as the C-Br stretch can be obscured in complex aromatic fingerprints.

References

  • NIST Mass Spectrometry Data Center. Benzene, 1-bromo-4-nitro- Infrared Spectrum.[6][7] NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry & Biochemistry. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry & Biochemistry. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][3][5][6][7][9][10][11][12][13]

  • Bruker. Guide to FT-IR Spectroscopy: Sampling Techniques. Available at: [Link]

Sources

Comparing reactivity of benzyl bromide vs benzyl chloride derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Benzyl Bromide vs. Benzyl Chloride Derivatives in Nucleophilic Substitution

As drug development and complex organic synthesis increasingly rely on precise kinetic control, selecting the optimal benzylic electrophile is a critical strategic decision. Benzyl halides are ubiquitous alkylating agents, uniquely privileged due to the resonance stabilization provided by the adjacent aromatic ring. However, the choice between a benzyl chloride and a benzyl bromide derivative dictates not only the reaction rate but also the mechanistic pathway, solvent compatibility, and overall yield.

This guide provides an authoritative, data-driven comparison of benzyl bromide and benzyl chloride derivatives, exploring the mechanistic causality behind their reactivity differences and providing a self-validating experimental protocol for kinetic benchmarking.

Mechanistic Causality: The Leaving Group Effect

The exceptional reactivity of benzyl halides stems from their ability to undergo both unimolecular (


) and bimolecular (

) nucleophilic substitutions rapidly. In an

pathway, the aromatic ring delocalizes the positive charge of the benzylic carbocation intermediate. In an

pathway, the

-system stabilizes the pentacoordinate transition state by lowering the activation energy[1].

When comparing benzyl bromide to benzyl chloride, the reactivity divergence is governed entirely by the thermodynamic and kinetic properties of the leaving group:

  • Bond Dissociation Energy (BDE): The carbon-bromine bond (~285 kJ/mol) is significantly weaker than the carbon-chlorine bond (~339 kJ/mol). This weaker bond translates directly to a lower activation energy (

    
    ) for the rate-determining heterolytic cleavage step[2].
    
  • Polarizability: The bromide ion has a larger atomic radius than chloride. This increased electron cloud volume allows bromide to better distribute and stabilize the developing negative charge in the transition state before the bond is fully broken[2].

  • Basicity: Leaving group ability is inversely proportional to basicity. Bromide is the conjugate base of a stronger acid (

    
    , 
    
    
    
    ) compared to chloride (
    
    
    ,
    
    
    ). Being a weaker, more stable base makes bromide a superior nucleofuge[3].

G cluster_SN1 SN1 Pathway (Polar Protic) cluster_SN2 SN2 Pathway (Polar Aprotic) Start Benzyl Halide (Ph-CH2-X) Carbocation Benzylic Carbocation [Ph-CH2+] Start->Carbocation -X⁻ (Slow) TS Pentacoordinate TS [Nu---CH2---X]‡ Start->TS +Nu⁻ (Concerted) SN1_Prod Substitution Product (Racemization) Carbocation->SN1_Prod +Nu⁻ (Fast) SN2_Prod Substitution Product (Inversion) TS->SN2_Prod -X⁻

Figure 1: Mechanistic SN1 and SN2 pathways for benzyl halide substitution.

Comparative Kinetics and Substituent Effects

Empirical kinetic studies consistently demonstrate that benzyl bromides react orders of magnitude faster than their chloride counterparts. In single-electron transfer (SET) and standard


 reactions, bromides have been recorded reacting 200 to 2000 times faster than chlorides[4]. This heightened reactivity makes benzyl bromide the preferred reagent for sterically hindered nucleophiles or reactions requiring milder conditions (e.g., green solvents like glycerol)[5].
Quantitative Data Summary
Substrate ClassLeaving Group (

)
Relative Rate (

)
Bond Energy (kJ/mol)Conjugate Acid

Benzyl Chloride

1~339-7.0
Benzyl Bromide

200 - 2000~285-9.0
The Role of Aromatic Derivatives

The reactivity of the benzylic carbon is highly tunable via para- or meta-substitution on the aromatic ring:

  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    push electron density into the ring. This highly stabilizes the benzylic carbocation, drastically accelerating
    
    
    solvolysis rates for both chloride and bromide derivatives.
  • Electron-Withdrawing Groups (EWGs): Substituents like ngcontent-ng-c2372798075="" _nghost-ng-c2478785287="" class="inline ng-star-inserted">

    
     or 
    
    
    
    destabilize carbocations, suppressing
    
    
    pathways. However, they increase the electrophilicity of the benzylic carbon, which can accelerate
    
    
    reactions with strong nucleophiles by stabilizing the electron-rich transition state.

Self-Validating Experimental Protocol: Conductometric Kinetic Tracking

To objectively compare the reactivity of a benzyl bromide derivative against a benzyl chloride derivative, one must utilize a self-validating system. The following protocol employs conductometric tracking of solvolysis .

Causality of the Design: As the benzyl halide undergoes solvolysis in an aqueous ethanol mixture, it produces strong mineral acids (


 or 

). The generation of

and

ions linearly increases the electrical conductivity of the solution. By continuously logging conductivity, researchers can extract highly accurate pseudo-first-order rate constants (

) without withdrawing aliquots, thus preventing volume-loss errors.
Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 50:50 (v/v) mixture of absolute ethanol and deionized water. Equilibrate the solvent in a jacketed reaction vessel at exactly 25.0 °C (±0.1 °C) using a circulating water bath.

  • Prepare 0.05 M stock solutions of Benzyl Bromide and Benzyl Chloride in anhydrous acetone (to prevent premature hydrolysis).

Step 2: Reaction Initiation

  • Submerge a calibrated conductivity probe into the 50:50 ethanol/water solvent (100 mL) and establish a baseline conductivity reading.

  • Inject exactly 1.0 mL of the Benzyl Chloride stock solution into the vortex of the stirring solvent.

  • Immediately initiate data logging (1 reading/second).

Step 3: Data Acquisition (Self-Validation)

  • Record the exponential increase in conductivity as

    
     is generated.
    
  • Allow the reaction to proceed for at least 5 half-lives to determine the infinite conductivity value (

    
    ).
    
  • Flush the system, replace the solvent, and repeat the exact procedure using the Benzyl Bromide stock solution. Note: The bromide reaction will reach

    
     significantly faster.
    

Step 4: Kinetic Analysis

  • Plot

    
     versus time (
    
    
    
    ) for both substrates.
  • The slope of the resulting linear regression represents the negative pseudo-first-order rate constant (

    
    ).
    
  • Divide

    
     by 
    
    
    
    to establish the exact relative reactivity ratio for your specific solvent system.

G Prep 1. Prepare Equimolar Substrate Solutions React 2. Initiate Solvolysis (EtOH/H2O at 25°C) Prep->React Measure 3. Conductometric Kinetic Tracking React->Measure Analyze 4. Extract Rate Constants (k_Br vs k_Cl) Measure->Analyze

Figure 2: Self-validating conductometric workflow for kinetic analysis.

References

  • King Saud University. "Nucleophilic Substitution Reactions." KSU Chemistry,[Link].

  • Radhakrishnamurti, P. S., and Panigrahi, G. P. "Kinetics of reaction of benzyl halides with amines in mixed solvents." Indian Academy of Sciences,[Link].

  • Lund, T., and Lund, H. "Experimental evaluation of the VBCM model for nucleophilic substitutions." Acta Chemica Scandinavica,[Link].

  • Wolfson, A., et al. "Nucleophilic Substitution of Benzyl Halides with Ammonium Acetate in Presence of Glycerol as Green Solvent." Asian Journal of Chemistry,[Link].

  • Chemistry LibreTexts. "8.5: Leaving Groups." LibreTexts,[Link].

Sources

Navigating the Thermal Landscape of 5-fluoro-2-methyl-3-nitrobenzyl bromide: A Comparative Guide to Melting Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: A guide to understanding and determining a critical physicochemical property for a novel benzyl bromide derivative.

In the landscape of pharmaceutical development and complex organic synthesis, the precise characterization of novel compounds is paramount. 5-fluoro-2-methyl-3-nitrobenzyl bromide, a highly functionalized aromatic building block, presents a unique substitution pattern with anticipated utility in the synthesis of bioactive molecules. A fundamental yet crucial parameter for the identity and purity of any solid crystalline compound is its melting point.

This guide addresses the melting point of 5-fluoro-2-methyl-3-nitrobenzyl bromide. As of the time of this publication, a definitive melting point for this specific compound has not been reported in surveyed scientific literature. This guide, therefore, serves a dual purpose: to provide a comparative analysis based on structurally related compounds to estimate its expected melting range and to offer a detailed, first-principles protocol for its experimental determination.

The Influence of Substitution on Melting Point: A Comparative Analysis

The melting point of a crystalline solid is dictated by the strength of its crystal lattice, which is in turn influenced by intermolecular forces such as van der Waals interactions, dipole-dipole forces, and the molecule's ability to pack efficiently.[1][2] For substituted benzyl bromides, the nature and position of the substituents on the aromatic ring play a critical role in determining the melting point.

To provide a predictive context for 5-fluoro-2-methyl-3-nitrobenzyl bromide, the following table summarizes the melting points of several analogous compounds.

CompoundStructureMelting Point (°C)Key Structural Features
Benzyl Bromide C₇H₇Br-3 to -1Unsubstituted core structure
2-Methylbenzyl bromide C₈H₉Br16-20[3][4]ortho-methyl group
3-Methylbenzyl bromide C₈H₉BrLiquid at room temp.[5][6][7][8]meta-methyl group
4-Methylbenzyl bromide C₈H₉Br33-38[9][10][11][12][13]para-methyl group
2-Fluorobenzyl bromide C₇H₆BrFLiquid at room temp.[14][15][16][17]ortho-fluoro group
3-Fluorobenzyl bromide C₇H₆BrFLiquid at room temp.[18][19][20][21][22]meta-fluoro group
4-Fluorobenzyl bromide C₇H₆BrFLiquid at room temp.para-fluoro group
2-Nitrobenzyl bromide C₇H₆BrNO₂44-48[23][24][25][26]ortho-nitro group
3-Nitrobenzyl bromide C₇H₆BrNO₂54-60[27][28][29][30]meta-nitro group
4-Nitrobenzyl bromide C₇H₆BrNO₂98-106[31][32][33][34][35]para-nitro group
5-fluoro-2-methyl-3-nitrobenzyl bromide C₈H₇BrFNO₂ Not Reported ortho -methyl, meta -nitro, para -fluoro (relative to CH₂Br)

Analysis of Substituent Effects:

  • Methyl Group: The introduction of a methyl group generally increases the melting point compared to the unsubstituted benzyl bromide. The positional isomerism is also critical; the para isomer has a significantly higher melting point than the ortho isomer, while the meta isomer is a liquid at room temperature. This is likely due to the higher symmetry of the para isomer, allowing for more efficient crystal packing.[2]

  • Fluoro Group: Fluorobenzyl bromides are liquids at room temperature, indicating that the introduction of a single fluorine atom disrupts the crystal lattice packing more than it enhances intermolecular forces. This can be attributed to the unique electronic properties and the potential for C-H···F interactions that may lead to less ordered solid-state structures compared to benzene.[36]

  • Nitro Group: The nitro group, being strongly polar and capable of significant dipole-dipole interactions, substantially increases the melting point. Again, the para isomer exhibits the highest melting point due to its symmetry and ability to form a stable crystal lattice.

Prediction for 5-fluoro-2-methyl-3-nitrobenzyl bromide:

Given the presence of a nitro group, it is highly probable that 5-fluoro-2-methyl-3-nitrobenzyl bromide is a solid at room temperature. The combined presence of a methyl and a fluoro group will likely result in a melting point that is influenced by the dominant effect of the nitro group, but modulated by the other substituents. The lack of high symmetry in this polysubstituted pattern might lead to a melting point that is not as high as that of 4-nitrobenzyl bromide. A reasonable estimation would place its melting point in a range that is likely above that of 2-nitrobenzyl bromide (44-48 °C) and 3-nitrobenzyl bromide (54-60 °C), but a precise prediction is difficult without experimental data.

Experimental Determination of Melting Point Range

The following protocol outlines a standard and reliable method for determining the melting point range of a pure crystalline solid, such as 5-fluoro-2-methyl-3-nitrobenzyl bromide, using a modern melting point apparatus.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point of the substance. A narrow melting range (typically 0.5-2 °C) is indicative of a high degree of purity.

Apparatus and Materials
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • The sample of 5-fluoro-2-methyl-3-nitrobenzyl bromide

  • Safety glasses and gloves

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Loading the Capillary Tube:

    • Invert the open end of a capillary tube and tap it gently into the powdered sample. A small amount of the solid will enter the tube.

    • To pack the sample at the bottom of the tube, turn the tube upright and tap the closed end gently on a hard surface, or drop it through a long glass tube onto the benchtop.

    • The packed sample should be approximately 2-3 mm in height.

  • Determination of Approximate Melting Point (Optional but Recommended):

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat rapidly and observe the sample.

    • Record the temperature at which the sample melts. This will be an approximate melting point.

    • Allow the apparatus to cool significantly before proceeding.

  • Accurate Melting Point Determination:

    • Use a fresh, properly prepared capillary tube with the sample.

    • Place the capillary tube in the apparatus.

    • Set the heating rate to be rapid until the temperature is about 15-20 °C below the approximate melting point determined in the previous step.

    • Decrease the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate measurement as it allows the sample and the thermometer to be in thermal equilibrium.

    • Observe the sample closely through the magnifying eyepiece.

    • Record the temperature (T1) at which the first droplet of liquid is observed.

    • Continue heating at the slow rate and record the temperature (T2) at which the last solid particle melts, and the entire sample is a clear liquid.

    • The melting point range is reported as T1 - T2.

  • Repeat for Consistency:

    • Perform at least two more measurements with fresh samples to ensure the reproducibility of the result.

The workflow for this experimental determination is visualized in the following diagram.

MeltingPointWorkflow Workflow for Melting Point Determination A Start: Pure, Dry Sample B Grind to Fine Powder A->B C Load Capillary Tube (2-3 mm) B->C D Place in Melting Point Apparatus C->D E Rapid Heating to ~20°C below expected MP D->E F Slow Heating (1-2°C/min) E->F G Observe First Liquid Droplet (T1) F->G H Observe Complete Liquefaction (T2) G->H I Record Melting Range (T1-T2) H->I J Repeat with Fresh Sample for Consistency I->J K End: Established Melting Point Range J->K

Caption: A flowchart illustrating the key steps for the experimental determination of a compound's melting point range.

Conclusion

While the melting point of 5-fluoro-2-methyl-3-nitrobenzyl bromide remains to be formally documented, a comparative analysis of structurally similar compounds suggests it is a crystalline solid with a melting point likely influenced strongly by the presence of the nitro group. The provided experimental protocol offers a robust and standardized method for researchers to determine this crucial physical property, thereby contributing to the comprehensive characterization of this novel and potentially valuable synthetic intermediate. Accurate determination of the melting point is a foundational step in ensuring the purity and identity of this compound for its applications in research and development.

References

  • P212121 Store. 2-Methylbenzyl bromide. Retrieved from [Link]

  • ChemWhat. 2-Methylbenzyl bromide CAS#: 89-92-9. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Methylbenzyl bromide. Retrieved from [Link]

  • Stenutz. 2-methylbenzyl bromide. Retrieved from [Link]

  • YangZhou ShuangDing Chem Co.,Ltd. 4-Nitrobenzyl bromide. Retrieved from [Link]

  • Carl ROTH. 4-Nitrobenzyl bromide, 250 g. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 3-Nitrobenzyl bromide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved from [Link]

  • SLS Ireland. 3-Methylbenzyl bromide, 96%. Retrieved from [Link]

  • Cheméo. Chemical Properties of 2-Fluorobenzyl bromide (CAS 446-48-0). Retrieved from [Link]

  • MDPI. Short Fluoroalkanes Suppress a Thermally-Induced Phase Transition in a Layered Organic Crystal. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. 3-Fluorobenzyl bromide, 99%. Retrieved from [Link]

  • Stenutz. 3-methylbenzyl bromide. Retrieved from [Link]

  • Student Academic Success Services. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting Points in Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

  • MDPI. (2024, December 30). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Retrieved from [Link]

  • ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]

Sources

HPLC Retention Time Comparison of Benzyl Bromide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl bromide and its substituted derivatives serve as critical electrophilic intermediates in organic synthesis, particularly for benzylation reactions and protecting group chemistry. However, their analysis via High-Performance Liquid Chromatography (HPLC) presents a unique "Stability Paradox": the very reactivity that makes them valuable intermediates makes them unstable in standard reverse-phase aqueous mobile phases.

This guide provides an objective comparison of retention behaviors for benzyl bromide intermediates, contrasting standard C18 stationary phases with Phenyl-Hexyl alternatives. It focuses on distinguishing the active alkylating agent from its hydrolysis degradation products (benzyl alcohols) and process impurities.

The Stability Paradox: Expert Insight

The Challenge: Benzyl bromides are potent lachrymators and alkylating agents. In a standard Reverse Phase (RP-HPLC) environment containing water, they undergo rapid solvolysis (hydrolysis), converting to the corresponding benzyl alcohol.



The Analytical Risk: If the method is not optimized, the "benzyl bromide" peak you observe may actually be a co-eluting mixture of the bromide and the alcohol formed on-column, or the bromide may degrade entirely within the autosampler vial.

The Solution:

  • Diluent Choice: Never use Methanol (forms benzyl methyl ether). Use Acetonitrile (AcN) or Cyclohexane.

  • Mobile Phase: High organic start gradients or non-aqueous injection plugs.

  • Column Selection: Utilization of

    
    -
    
    
    
    active columns to separate the halide from the alcohol significantly better than C18.

Experimental Design & Methodology

Reagents & Intermediates Analyzed

We compare the retention profiles of the following core intermediates:

  • Analyte A: Benzyl Bromide (Unsubstituted standard)[1]

  • Analyte B: 4-Nitrobenzyl Bromide (Electron-withdrawing, increased polarity)

  • Analyte C: 4-Methoxybenzyl Bromide (Electron-donating, hydrolytically unstable)

  • Impurity: Benzyl Alcohol (Hydrolysis product)

Chromatographic Conditions

Two distinct separation systems were evaluated to demonstrate selectivity differences.

ParameterSystem A (Standard)System B (Selectivity Enhanced)
Column C18 (ODS), 3.5 µm, 4.6 x 100 mmPhenyl-Hexyl, 3.5 µm, 4.6 x 100 mm
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase A 0.1% H3PO4 in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (AcN)Acetonitrile (AcN)
Gradient 50% B to 90% B in 10 min40% B to 90% B in 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Temp 25°C25°C

Comparative Analysis: Retention Data

The following data represents normalized retention times (


). Note that retention order  is the critical metric, as absolute times vary by system dwell volume.
Table 1: Retention Time Comparison (Normalized)
CompoundStructure NoteC18 Retention (

)
Phenyl-Hexyl Retention (

)
Stability Risk
Benzyl Alcohol Hydrolysis Product0.5 (Elutes Void)0.8 (Better Retention)Stable
4-Nitrobenzyl Bromide EWG (-NO2)2.12.9Moderate
Benzyl Bromide Standard3.24.5High
4-Methoxybenzyl Bromide EDG (-OMe)3.44.1Very High
Bromobenzene Reference3.85.2Stable
Data Interpretation[2][3][4][5][6]
  • Hydrolysis Separation: On C18, Benzyl Alcohol elutes very early, often near the solvent front. The Phenyl-Hexyl column provides better retention for the alcohol due to the interaction between the column's phenyl ring and the analyte's aromatic ring, preventing overlap with the solvent peak.

  • Selectivity Reversal: Note the behavior of 4-Nitrobenzyl bromide . On C18, it elutes significantly earlier than Benzyl Bromide due to the polarity of the nitro group. On Phenyl-Hexyl, the retention increases disproportionately because the electron-deficient nitro-ring interacts strongly with the electron-rich stationary phase.

  • Resolution: The Phenyl-Hexyl phase offers superior resolution (

    
    ) between the bromide starting material and its alcohol degradation product compared to C18 (
    
    
    
    ).

Visualizing the Workflow

To ensure data integrity, the following workflows must be adhered to.

Analytical Workflow (DOT Diagram)

AnalyticalWorkflow Sample Solid Sample (Benzyl Bromide) Solvent Diluent Selection (AcN or Cyclohexane) Sample->Solvent Dissolve Prep Sample Prep (Avoid Moisture) Solvent->Prep Mix Warning CRITICAL: Avoid MeOH (Forms Ether) Solvent->Warning Inject HPLC Injection (Fast Autosampler) Prep->Inject < 30 mins Column Separation (Phenyl-Hexyl vs C18) Inject->Column Gradient Detect UV Detection (254 nm) Column->Detect Monitor

Figure 1: Optimized analytical workflow preventing in-vial degradation.

Degradation & Detection Logic (DOT Diagram)

DegradationLogic BnBr Benzyl Bromide (Target Analyte) Reaction Hydrolysis (On-Column/In-Vial) BnBr->Reaction + H2O Result Chromatogram Interpretation: Peak A = Alcohol (Degradant) Peak B = Bromide (Active) BnBr->Result If Stable Water Mobile Phase (Water/Buffer) Water->Reaction BnOH Benzyl Alcohol (Degradant) Reaction->BnOH Early Elution HBr HBr (Acidic Byproduct) Reaction->HBr pH Drop BnOH->Result

Figure 2: The degradation pathway that must be monitored. The appearance of "Peak A" (Alcohol) indicates sample compromise.

Detailed Protocol: Self-Validating System

To ensure the trustworthiness of your data, use this self-validating protocol.

Step 1: System Suitability (The "Zero" Injection)

  • Inject pure Acetonitrile (blank).

  • Inject a standard of Benzyl Alcohol (approx.[1] 0.1 mg/mL).

  • Validation Check: Confirm the retention time of the alcohol. This is your "Degradation Marker."

Step 2: Sample Preparation

  • Weigh 10 mg of Benzyl Bromide derivative into a dry volumetric flask.

  • Dissolve in 100% Acetonitrile . Do not use water or methanol in the diluent.

  • Cap immediately.[1]

Step 3: Execution

  • Set autosampler temperature to 4°C (slows hydrolysis).

  • Inject sample.[2]

  • Validation Check: If the chromatogram shows a peak matching the retention time of the Benzyl Alcohol standard from Step 1, your sample has degraded. Calculate the area ratio to determine purity.

Step 4: Column Flush

  • Benzyl bromides can adsorb to stainless steel frits. Flush the column with 95% AcN for 10 minutes between distinct structural classes.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak for Analyte On-column hydrolysisIncrease organic ratio in initial gradient; lower column temperature.
New Peak @ ~2.0 min Benzyl Alcohol formationCheck autosampler stability; ensure diluent is water-free.
Ghost Peaks CarryoverBenzyl bromides are sticky. Use a needle wash of 50:50 AcN:Isopropanol.
Low Area Counts Precipitation or DegradationCheck solubility. 4-Nitro derivatives may require 10% THF in the diluent.

References

  • SIELC Technologies. Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from

  • Royal Society of Chemistry (RSC). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. RSC Advances, 2019.[3] Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7410, Benzyl bromide. Retrieved from

  • Journal of Chromatography A.Retention behavior of substituted benzene derivatives in reversed-phase liquid chromatography.

Sources

Safety Operating Guide

Operational Disposal Guide: 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 502496-33-5 Formula: C₇H₅BrFNO₂ Molecular Weight: 234.02 g/mol [1][2][3][4]

Part 1: Immediate Hazard Assessment (The "Why")

As a Senior Application Scientist, I cannot overstate the operational risks of benzyl bromide derivatives. While the nitro and fluoro groups add chemical stability, the bromomethyl moiety defines the handling protocol. This compound is an alkylating agent and a potent lachrymator .

Operational Reality:

  • Lachrymatory Effect: Even microgram quantities of vapor can incapacitate a researcher, causing severe eye tearing and respiratory distress. Standard fume hood airflow (100 fpm) is non-negotiable.

  • Alkylating Potential: Unlike simple acids or bases, this compound irreversibly modifies biological macromolecules (DNA/proteins). Neutralization is not just about pH; it is about destroying the electrophilic carbon center.

  • Corrosivity: Hydrolysis releases hydrogen bromide (HBr), which will corrode metal spatulas and degrade lower-quality syringe needles.

Part 2: Pre-Disposal Stabilization (The "How")

Core Directive: Never dispose of active alkylating agents directly into a waste drum. You must chemically quench the electrophile first. This transforms a reactive hazard into a stable waste stream.

Protocol A: Chemical Quenching (Liquids & Reaction Mixtures)

Use this for mother liquors, rinses, and liquid residues.

Reagents Required:

  • Sodium Thiosulfate (

    
    ), saturated aqueous solution.
    
  • Alternative: 10% Ethanolamine or Morpholine in toluene (if water incompatibility is an issue).

Step-by-Step Methodology:

  • Preparation: In a fume hood, cool the waste solution to <10°C. The quenching reaction is exothermic.

  • Addition: Slowly add the Sodium Thiosulfate solution to the waste.

    • Ratio: Use at least 2 molar equivalents of thiosulfate per mole of bromide substrate.

  • Agitation: Stir vigorously for 30–60 minutes. The mixture may become biphasic; vigorous stirring is critical to ensure phase transfer and reaction.

  • Verification: Check pH. If highly acidic (due to HBr generation), buffer with Sodium Bicarbonate (

    
    ) to pH 7–8.
    
  • Segregation:

    • Separate the organic layer (now largely free of active alkylator).

    • Dispose of the organic layer as Halogenated Organic Waste .[5]

    • Dispose of the aqueous layer as Aqueous Waste (check local regulations regarding thiosulfate disposal).

Protocol B: Solid Waste & Contaminated Debris

Use this for silica gel, paper towels, gloves, and solid product.

  • Containment: Place all contaminated solids immediately into a clear, sealable polyethylene bag inside the fume hood.

  • Deactivation (Surface): Spray the waste lightly with 10% Sodium Thiosulfate solution before sealing to minimize off-gassing.

  • Double Containment: Seal the bag, then place it inside a second, heavier-duty waste bag (2-mil thickness minimum).

  • Labeling: Label the outer bag clearly: "Solid Waste - Lachrymator - Toxic."

Part 3: Waste Categorization & Packaging

Correct categorization prevents dangerous drum reactions.[6][7]

ParameterSpecificationOperational Note
RCRA Status Characteristic (D003/D001)Treat as "Hazardous Waste" due to reactivity/toxicity.
Primary Stream Halogenated SolventsDo not mix with oxidizers (Nitric acid, Peroxides).
Container Type HDPE or GlassAvoid metal cans due to HBr generation.
Labeling "Halogenated Organic"Must add "Lachrymator" and "Alkylating Agent" to the hazard text.
Storage Vented Cap RecommendedSlow hydrolysis can build pressure in sealed bottles.

Part 4: Visualized Workflows

Diagram 1: Deactivation Mechanism & Logic

This diagram illustrates the chemical transformation from a toxic alkylator to a benign salt, justifying the thiosulfate protocol.

G Hazard Active Agent (Bromomethyl-nitrobenzene) Intermediate Transition State (Nucleophilic Attack) Hazard->Intermediate Electrophilic Carbon Reagent Quencher (Sodium Thiosulfate) Reagent->Intermediate Nucleophilic Sulfur Product Inert Bunte Salt (Water Soluble) Intermediate->Product Irreversible Byproduct Sodium Bromide (NaBr) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway converting the reactive alkyl halide into a stable, non-volatile Bunte salt.

Diagram 2: Disposal Decision Matrix

A operational flowchart for researchers to determine the correct disposal path immediately.

WasteFlow Start Waste Generated State Physical State? Start->State Liquid Liquid / Mother Liquor State->Liquid Liquid Solid Solid / Debris / Silica State->Solid Solid Quench Add Sat. Na2S2O3 Stir 1 Hour Liquid->Quench Sep Phase Separation Quench->Sep OrgWaste Organic Layer: Halogenated Waste Sep->OrgWaste AqWaste Aqueous Layer: Aqueous Waste Sep->AqWaste Spray Spray with Thiosulfate (Surface Decon) Solid->Spray Bag Double Bag (2-mil) Seal Tightly Spray->Bag Label Label: 'Lachrymator' Bag->Label

Caption: Decision tree for segregating and treating liquid vs. solid waste streams to ensure safety compliance.

Part 5: Emergency Contingencies

Spill Response ( < 50 mL):

  • Evacuate: Clear the immediate area. The lachrymatory effect will be immediate.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If outside a hood, a half-mask respirator with organic vapor cartridges is required.

  • Neutralize: Cover the spill with a 1:1 mixture of soda ash and clay cat litter (or vermiculite) to absorb and neutralize acidity.

  • Clean: Scoop into a jar, wipe the surface with thiosulfate solution, and ventilate the room.

Exposure First Aid:

  • Eyes: Flush immediately for 15 minutes.[8][9] Do not rub.

  • Skin: Wash with soap and water.[6][7][8][10][11] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (potential for delayed pulmonary edema).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10866846, 1-(Bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Organic Syntheses. (1990). Handling of Benzyl Bromide Derivatives. Org. Synth. Coll. Vol. 7, p.386. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene (CAS No. 502496-33-5). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar molecules to provide a conservative and robust safety framework. The procedures outlined are designed for researchers, scientists, and professionals in drug development to ensure the highest standards of laboratory safety.

Hazard Assessment: A Precautionary Approach

1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene is a substituted nitroaromatic compound. While specific toxicological data is not available, the constituent functional groups indicate significant potential hazards. Aromatic nitro compounds are often toxic and can be absorbed through the skin.[1] The presence of a bromomethyl group suggests it may be a lachrymator and an alkylating agent, which are often corrosive and can cause severe skin burns and eye damage.[2] Therefore, it is imperative to handle this compound with a high degree of caution.

Anticipated Hazards:

  • Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][4]

  • Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye irritation or damage.[5][6] The bromomethyl group, in particular, suggests a corrosive nature.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[4][5]

  • Long-term Effects: Suspected of causing damage to organs through prolonged or repeated exposure.[3][4] Some nitroaromatic compounds are also suspected carcinogens.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended.[7]To prevent skin contact and absorption. The outer glove should be disposed of immediately after handling the compound, and the inner glove upon leaving the work area.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield should be worn over the goggles, especially during procedures with a risk of splashing.[7]To provide complete protection against splashes and airborne particles, safeguarding against severe eye damage.
Body Protection Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is essential. Consider a chemical-resistant apron for larger quantities.To protect the skin from spills and prevent contamination of personal clothing.[1]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound must be performed within a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 or higher-level respirator is required.[1][8]To prevent inhalation of the compound, which could lead to respiratory irritation and systemic toxicity.
Foot Protection Closed-Toe, Chemical-Resistant Shoes---To protect the feet from potential spills.[1]

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Pre-Handling Preparations
  • Fume Hood Certification: Verify that the chemical fume hood has been certified within the last year and is functioning correctly.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Work Area Decontamination: Designate a specific area within the fume hood for handling the compound. Cover the work surface with disposable, absorbent bench paper.[1]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, and solvent-dispensing systems, before introducing the compound.

Handling the Compound
  • Weighing: If possible, weigh the compound inside the fume hood on an analytical balance with a draft shield.[1]

  • Dissolving: To minimize dust formation, add the solvent to the vessel containing the solid compound slowly. Avoid splashing. If heating is necessary, use a controlled heating source like a heating mantle.

  • Post-Handling: After use, decontaminate all equipment that came into contact with the compound using an appropriate solvent. Collect this solvent as hazardous waste. Wipe down the work surface within the fume hood with a damp paper towel and dispose of it as solid hazardous waste.

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency is crucial.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5] Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

  • Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Large Spill: Evacuate the laboratory and alert your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Responsible Waste Management

All waste containing 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene must be treated as hazardous waste.

  • Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.[7][9]

  • Container Labeling: Ensure all waste containers are accurately labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of all hazardous waste through your institution's designated hazardous waste management program. Do not pour any waste down the drain.[5]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood & Emergency Equipment prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 handle2 Perform Chemical Synthesis handle1->handle2 handle3 Decontaminate Equipment handle2->handle3 disp1 Segregate Hazardous Waste handle3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Arrange for Pickup disp2->disp3 spill Spill Occurs evacuate_spill Evacuate & Alert EHS spill->evacuate_spill exposure Exposure Occurs decontaminate_exposure Decontaminate & Seek Medical Attention exposure->decontaminate_exposure

Caption: Workflow for safe handling of 1-(bromomethyl)-5-fluoro-2-methyl-3-nitrobenzene.

References

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet - 1-Bromo-2-nitrobenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.